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15(S)-15-Methyl prostaglandin F2α discovery and history

An In-Depth Technical Guide to the Discovery and History of 15(S)-15-Methyl Prostaglandin F2α A Note from the Senior Application Scientist This document provides a comprehensive technical overview of 15(S)-15-methyl pros...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of 15(S)-15-Methyl Prostaglandin F2α

A Note from the Senior Application Scientist

This document provides a comprehensive technical overview of 15(S)-15-methyl prostaglandin F2α, a molecule of significant therapeutic impact, known clinically as carboprost. We will delve into the scientific rationale behind its creation, its developmental history, and the key experimental findings that established its pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals, offering not just a historical account, but a deeper understanding of the causality behind the experimental choices that led to this important drug.

The Genesis of a Prostaglandin Analog: Overcoming a Metabolic Hurdle

The story of 15(S)-15-methyl prostaglandin F2α begins with the broader history of prostaglandins themselves. These lipid compounds, first identified in the 1930s, were recognized for their potent and diverse physiological effects, including the powerful stimulation of uterine smooth muscle.[1] The pioneering work of researchers like Sune Bergström, Bengt Samuelsson, and John Vane, who would later receive the Nobel Prize in 1982, elucidated the structure and biosynthetic pathways of these molecules, opening the door for their therapeutic exploration.[2]

The Upjohn Company was a major force in prostaglandin research and development, investing a significant portion of its R&D budget into this area by the late 1970s.[3] A primary challenge in harnessing the therapeutic potential of natural prostaglandins, such as PGF2α, was their rapid metabolic inactivation in the body. A key deactivating pathway is the enzymatic oxidation of the hydroxyl group at the C-15 position to a ketone, a reaction catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This metabolic vulnerability severely limited the duration of action of exogenously administered prostaglandins.

The central scientific challenge was to design a PGF2α analog that could resist this metabolic degradation while retaining its potent biological activity. The innovative solution, developed by scientists at The Upjohn Company, was to introduce a methyl group at the C-15 position.[4] This modification, resulting in 15(S)-15-methyl prostaglandin F2α, sterically hinders the 15-PGDH enzyme, preventing the oxidation of the hydroxyl group.[4] This chemical alteration rendered the molecule metabolically stable, significantly prolonging its half-life and making it a viable therapeutic agent.[5][6]

Synthesis and Chemical Profile

The synthesis of 15(S)-15-methyl prostaglandin F2α was a significant achievement in medicinal chemistry. A U.S. patent filed by The Upjohn Company in 1973 credits G. L. Bundy as the inventor. The synthesis strategically introduces the key 15-methyl feature.

For clinical use, 15(S)-15-methyl prostaglandin F2α is formulated as its tromethamine salt, known as carboprost tromethamine.[4] This formulation is a sterile solution for intramuscular injection.[4]

Mechanism of Action: From Receptor to Contraction

15(S)-15-methyl prostaglandin F2α exerts its potent uterotonic effects by acting as a synthetic analog of the endogenous prostaglandin F2α.[7][8] It binds to and activates the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR) located on the surface of myometrial (uterine smooth muscle) cells.[8][9]

Activation of the FP receptor initiates a well-defined intracellular signaling cascade:

  • G-Protein Activation: The FP receptor is coupled to a Gq protein. Upon agonist binding, the Gq alpha subunit exchanges GDP for GTP and becomes activated.

  • Phospholipase C (PLC) Activation: The activated Gq alpha subunit stimulates the enzyme phospholipase C.

  • Second Messenger Generation: PLC hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, the cell's intracellular calcium store. This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm.

  • Smooth Muscle Contraction: The resulting increase in intracellular calcium concentration is the critical event that initiates smooth muscle contraction through the calmodulin/myosin light-chain kinase pathway.

This signaling pathway leads to strong, sustained contractions of the uterine muscle.[9]

Gq_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Carboprost 15(S)-15-Methyl PGF2α (Carboprost) FP_Receptor FP Receptor (GPCR) Carboprost->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3 Receptor on SR Ca_Cytoplasm Increased Cytoplasmic Ca²⁺ SR->Ca_Cytoplasm Releases Ca²⁺ Ca_Store Ca²⁺ Contraction Myometrial Contraction Ca_Cytoplasm->Contraction Initiates

Caption: Signaling pathway of 15(S)-15-methyl PGF2α in myometrial cells.

While highly effective, carboprost is not perfectly selective for the FP receptor. It exhibits some cross-reactivity with the prostaglandin E receptor 3 (EP3), which can contribute to some of its side effects, such as fever and hypertension. Studies have indicated approximately a 10-fold selectivity for the FP receptor over the EP3 receptor.

Pharmacological Characterization and Preclinical Studies

The development of 15(S)-15-methyl PGF2α involved rigorous pharmacological characterization to determine its potency, efficacy, and safety profile. A key in vitro assay used to assess the activity of uterotonic agents is the isolated uterine smooth muscle contraction assay.

Experimental Protocol: Isolated Uterine Smooth Muscle Contraction Assay

This protocol is a representative example of how the potency of prostaglandin analogs like carboprost would have been determined.

  • Tissue Preparation:

    • Myometrial biopsies are obtained from consenting patients undergoing cesarean section.

    • Fine strips of myometrial tissue (e.g., 5-6 mm in length) are carefully dissected.[10]

  • Organ Bath Setup:

    • The isolated tissue strips are suspended in organ baths containing a physiological saline solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

    • One end of the tissue strip is attached to a fixed point, and the other end is connected to a force transducer to isometrically record tension.[6][10]

  • Equilibration:

    • The tissues are allowed to equilibrate under a set resting tension (e.g., 2.5 g) for a period of 1 to 2 hours, during which they typically begin to exhibit spontaneous contractions.[6][10]

  • Compound Administration:

    • A cumulative concentration-response curve is generated by adding increasing concentrations of 15(S)-15-methyl PGF2α to the organ bath at set intervals.

    • The increase in contractile force and/or frequency is recorded at each concentration.

  • Data Analysis:

    • The contractile response is typically normalized to a maximal contraction induced by a reference agent, such as potassium chloride (KCl).[10]

    • The concentration of the compound that produces 50% of the maximal response (EC50) is calculated to determine its potency.

OrganBath cluster_setup Organ Bath Setup cluster_process Experimental Process Tissue Myometrial Strip Bath Organ Bath (37°C Saline) Tissue->Bath Suspended in Transducer Force Transducer Tissue->Transducer Connected to Record Record Contraction Force Transducer->Record Sends Signal AddCompound Add Carboprost (Increasing Conc.) AddCompound->Bath To Analyze Analyze Data (EC50, Emax) Record->Analyze Input for

Caption: Workflow for in vitro uterine smooth muscle contraction assay.

Preclinical studies in animal models, such as rhesus monkeys, demonstrated the potent in vivo activity of 15(S)-15-methyl PGF2α, showing its ability to induce luteolysis and reduce serum progesterone concentrations.[5][6]

Clinical Development and Therapeutic Applications

The robust preclinical data paved the way for extensive clinical trials. These studies confirmed the potent uterotonic effects of 15(S)-15-methyl PGF2α in humans and established its two primary clinical indications.

Control of Postpartum Hemorrhage

Postpartum hemorrhage (PPH) due to uterine atony (the failure of the uterus to contract after delivery) is a life-threatening obstetric emergency. 15(S)-15-methyl PGF2α (as carboprost tromethamine, brand name Hemabate®) proved to be highly effective in controlling PPH that is unresponsive to conventional treatments like oxytocin and uterine massage.[1]

  • Efficacy: Clinical trials have demonstrated success rates of 84% to 96% in treating persistent hemorrhage due to uterine atony.[9] In one series of 16 patients with severe PPH, 15 responded satisfactorily to intramuscular injections of the drug, avoiding the need for hysterectomy.[4]

  • Administration: For PPH, the standard dose is 250 mcg administered by deep intramuscular injection.[8] This dose can be repeated at intervals of 15 to 90 minutes if necessary, up to a maximum total dose of 2 mg (8 doses).[8]

Second-Trimester Abortion

15(S)-15-methyl PGF2α was also one of the first drugs widely used for medical abortions, particularly for the termination of pregnancy during the second trimester (13-20 weeks of gestation).[1] Its ability to induce strong uterine contractions facilitates the expulsion of the products of conception. While still used for this indication, it has been largely supplanted in many regions by combination regimens of mifepristone and misoprostol.[1]

Pharmacokinetics and Data Summary

The pharmacokinetic profile of 15(S)-15-methyl PGF2α is a direct result of its chemical modification. Its resistance to metabolism by 15-PGDH leads to a longer duration of action compared to natural PGF2α.

ParameterValueSource
Administration Route Intramuscular (IM)[8]
Peak Plasma Time 20-30 minutes[3]
Peak Concentration 2718 - 3097 pg/mL (after 250 µg IM dose)[7]
Half-life ~3 hours[3]
Metabolism Primarily via ω-oxidation[3]

Table 1: Summary of Pharmacokinetic Parameters for Carboprost

IndicationTypical DosageEfficacySource
Postpartum Hemorrhage 250 mcg IM, repeat every 15-90 min (max 2 mg)84-96% success rate[8][9]
Second-Trimester Abortion 250 mcg IM initially, then 250-500 mcg every 1.5-3.5 hrsHigh success rate, though often with side effects[1]

Table 2: Clinical Efficacy and Dosing Summary

Conclusion: A Legacy of Rational Drug Design

The discovery and development of 15(S)-15-methyl prostaglandin F2α stands as a landmark achievement in medicinal chemistry and pharmacology. It is a prime example of rational drug design, where a deep understanding of a natural compound's metabolic liabilities led to a specific chemical modification that transformed it into a life-saving therapeutic agent. The work of the scientists at The Upjohn Company provided a powerful tool to combat postpartum hemorrhage and offered a new option for pregnancy termination. The history of this molecule underscores the importance of fundamental research into biological pathways and the innovative application of synthetic chemistry to address unmet medical needs.

References

  • Li, Y., et al. (2021). Efficacy of carboprost tromethamine combined with leonurus japonicus for prevention of postpartum hemorrhage in high-risk pregnant women: A protocol for systematic review and meta-analysis. Medicine (Baltimore), 100(30), e26745. [Link]

  • Vertex AI Search. (2026, January 10). What is 15-methyl prostaglandin F2α (PGF2α), also known as carboprost tromethamine?
  • Wingerup, L., et al. (2018). Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development. Journal of Visualized Experiments, (131), 56538. [Link]

  • Zhang, X., et al. (2023). Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity. Nature Communications, 14(1), 8093. [Link]

  • Breyer, R. M., et al. (2001). A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action. Journal of Lipid Research, 42(11), 1711-1738. [Link]

  • Do, K. H., et al. (1998). Contraction of Cultured Human Uterine Smooth Muscle Cells after Stimulation with Endothelin-1. Biology of Reproduction, 58(2), 483-489. [Link]

  • Woodward, D. F., et al. (2011). International Union of Basic and Clinical Pharmacology. LXXXIII: classification of prostanoid receptors, updating 15 years of progress. Pharmacological Reviews, 63(3), 471-538. [Link]

  • FPnotebook. (2026, January 6). Carboprost. Retrieved February 7, 2026, from [Link]

  • NobelPrize.org. (1982). The Nobel Prize in Physiology or Medicine 1982 - Press release. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Analysis of pathways of uterine smooth muscle contraction. Retrieved February 7, 2026, from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • The London School of Hygiene & Tropical Medicine. (n.d.). Donald Bundy. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Carboprost. Retrieved February 7, 2026, from [Link]

  • Frontiers. (n.d.). Modeling and experimental approaches for elucidating multi-scale uterine smooth muscle electro- and mechano-physiology: A review. Retrieved February 7, 2026, from [Link]

  • Sharif, N. A., et al. (2007). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British Journal of Pharmacology, 152(3), 335-350. [Link]

  • Science Alert. (n.d.). Withdrawn: Comparative in vitro Studies on Isolated Smooth Muscles Contractions from Different Anatomical Sites of the Same Animal under Same Experimental Conditions. Retrieved February 7, 2026, from [Link]

  • American Chemical Society. (n.d.). Steroid Medicines and Upjohn: A Profile of Chemical Innovation. Retrieved February 7, 2026, from [Link]

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Exploratory

An In-Depth Technical Guide to the Biological Functions of 15(S)-15-Methyl Prostaglandin F2α

For Researchers, Scientists, and Drug Development Professionals Introduction: A Potent Synthetic Analog 15(S)-15-Methyl prostaglandin F2α, also known by its nonproprietary name Carboprost, is a synthetic analog of the na...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Potent Synthetic Analog

15(S)-15-Methyl prostaglandin F2α, also known by its nonproprietary name Carboprost, is a synthetic analog of the naturally occurring prostaglandin F2α (PGF2α).[1][2][3] Its structure is characterized by the addition of a methyl group at the C-15 position, a modification that significantly enhances its biological stability and potency.[2] This structural alteration prevents the enzymatic oxidation of the C-15 hydroxyl group, a key metabolic pathway that deactivates natural prostaglandins.[2] As a result, Carboprost exhibits a longer half-life, making it a more robust therapeutic agent.[4] Marketed under trade names such as Hemabate, this compound is primarily recognized for its powerful oxytocic properties, meaning it stimulates uterine contractions.[2][5][6]

This technical guide will provide a comprehensive overview of the biological functions of 15(S)-15-Methyl prostaglandin F2α, delving into its mechanism of action, therapeutic applications, and the experimental methodologies used to characterize its effects.

Molecular Mechanism of Action: Targeting the Prostaglandin F Receptor

The biological effects of 15(S)-15-Methyl prostaglandin F2α are mediated through its interaction with the prostaglandin F receptor (FP receptor), a G protein-coupled receptor (GPCR).[7][8] As a potent agonist for the FP receptor, Carboprost mimics the action of endogenous PGF2α.[9] The binding of Carboprost to the FP receptor, which is predominantly coupled to the Gq alpha subunit, initiates a cascade of intracellular signaling events.[8]

This signaling pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration is a critical step in the activation of calmodulin, which subsequently activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, leading to the interaction of actin and myosin filaments and resulting in smooth muscle contraction.

Simultaneously, DAG activates protein kinase C (PKC), which contributes to the contractile response through various mechanisms, including the phosphorylation of proteins that sensitize the contractile apparatus to Ca2+.

15(S)-15-Methyl PGF2α Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Carboprost 15(S)-15-Methyl PGF2α (Carboprost) FP_Receptor FP Receptor (GPCR) Carboprost->FP_Receptor Binds to G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ SR->Ca2 Releases Calmodulin Calmodulin Ca2->Calmodulin Activates MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Myosin_LC Myosin Light Chains MLCK->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chains Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Leads to PKC->Contraction Contributes to

Caption: Signaling pathway of 15(S)-15-Methyl PGF2α leading to smooth muscle contraction.

Pharmacological Profile

The methylation at the C-15 position not only protects the molecule from rapid metabolism but also contributes to its potent and sustained biological activity.

Parameter Value Reference
Drug Name 15(S)-15-Methyl prostaglandin F2α (Carboprost)[1][2]
Molecular Formula C21H36O5[2]
Molecular Weight 368.5 g/mol [2]
Mechanism of Action Prostaglandin F2α receptor agonist[7][10]
Primary Indication Postpartum hemorrhage, termination of pregnancy[2][3][11]
Administration Route Intramuscular injection[1][6]
Time to Peak Plasma Concentration Approximately 30 minutes[1]
Metabolism Primarily via beta-oxidation[4]

Primary Biological Function: Uterine Smooth Muscle Contraction

The principal and most clinically significant biological function of 15(S)-15-Methyl prostaglandin F2α is the potent stimulation of myometrial (uterine smooth muscle) contractions.[1][3][5] This effect is dose-dependent and mimics the natural uterine contractions observed during labor.[5][6]

Therapeutic Applications:
  • Control of Postpartum Hemorrhage: In cases of uterine atony, where the uterus fails to contract adequately after childbirth, leading to excessive bleeding, Carboprost is a critical second-line therapy.[2][12][13] By inducing strong and sustained uterine contractions, it constricts the uterine blood vessels at the placental site, achieving hemostasis and controlling life-threatening hemorrhage.[1][5][10] Clinical studies have demonstrated its effectiveness in managing postpartum hemorrhage that is refractory to conventional treatments like oxytocin and uterine massage.[13][14]

  • Termination of Pregnancy: Carboprost is utilized as an abortifacient, particularly for the termination of pregnancy during the second trimester (between the 13th and 20th weeks of gestation).[3][6][13] The induced uterine contractions lead to the expulsion of the products of conception.[1][6] It is also indicated in cases of missed abortion or when other methods of termination have failed.[13][15]

Experimental Protocol: In Vitro Uterine Muscle Contraction Assay

The uterotonic effects of compounds like 15(S)-15-Methyl prostaglandin F2α are often characterized using in vitro organ bath experiments with uterine tissue strips. This allows for the direct measurement of contractile responses to the drug.

Objective: To quantify the contractile response of isolated uterine smooth muscle to 15(S)-15-Methyl prostaglandin F2α.

Methodology:

  • Tissue Preparation:

    • Obtain fresh myometrial tissue biopsies from consenting patients undergoing procedures such as cesarean section.[16]

    • Immediately place the tissue in cold, oxygenated physiological saline solution (e.g., Krebs-Henseleit solution).

    • Dissect the myometrium into fine longitudinal strips (e.g., 2 mm x 10 mm).[16]

  • Organ Bath Setup:

    • Mount the muscle strips vertically in organ baths containing physiological saline solution maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.[16][17]

    • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.[16][17]

    • Apply a resting tension to the tissue (e.g., 1-2 grams) and allow it to equilibrate for a period (e.g., 60-90 minutes) until spontaneous contractions stabilize.[16][18]

  • Drug Administration and Data Acquisition:

    • Prepare a stock solution of 15(S)-15-Methyl prostaglandin F2α and perform serial dilutions.

    • Add the compound to the organ bath in a cumulative, concentration-dependent manner.

    • Record the isometric contractions using a data acquisition system.

    • Analyze the data to determine parameters such as the frequency, amplitude, and duration of contractions.

Uterine Contraction Assay Workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis Tissue_Biopsy Obtain Uterine Tissue Biopsy Dissection Dissect into Myometrial Strips Tissue_Biopsy->Dissection Mounting Mount Strips in Organ Bath Dissection->Mounting Transducer Connect to Force Transducer Mounting->Transducer Equilibration Equilibrate under Tension Transducer->Equilibration Drug_Addition Add 15(S)-15-Methyl PGF2α (Cumulative Dosing) Equilibration->Drug_Addition Data_Recording Record Contractile Force Drug_Addition->Data_Recording Quantification Quantify Contraction (Frequency, Amplitude) Data_Recording->Quantification

Caption: Workflow for an in-vitro uterine muscle contraction assay.

Other Biological Effects and Potential Applications

While its effects on the uterus are primary, 15(S)-15-Methyl prostaglandin F2α can also stimulate other smooth muscles and has been investigated for other potential therapeutic uses.

  • Gastrointestinal Tract: It can cause contraction of the smooth muscle in the gastrointestinal tract, which is responsible for common side effects such as nausea, vomiting, and diarrhea.[2][5]

  • Cardiovascular System: Prostaglandin F2α and its analogs can influence vascular tone and have been implicated in the regulation of blood pressure.[19]

  • Bone Remodeling: There is evidence that PGF2α, acting through the FP receptor, plays a role in bone metabolism by affecting osteoclasts and osteoblasts.[20]

Side Effects and Contraindications

The potent and systemic nature of 15(S)-15-Methyl prostaglandin F2α leads to a range of side effects, primarily due to its action on various smooth muscle tissues.

Common Side Effects:

  • Gastrointestinal: Nausea, vomiting, and diarrhea are the most frequently reported side effects.[2][11]

  • Fever and Chills: Transient fever is a common occurrence.[1][2]

  • Cardiovascular: Hypertension can occur.[1]

  • Respiratory: Bronchoconstriction is a potential risk, particularly in individuals with asthma.[1][12]

Contraindications:

Carboprost is contraindicated in patients with:

  • Acute pelvic inflammatory disease.[2]

  • Active cardiac, pulmonary, renal, or hepatic disease.[1][2]

  • Hypersensitivity to the drug.[2]

Caution is advised in patients with a history of asthma, hypertension, glaucoma, or uterine scarring.[1][2]

Conclusion

15(S)-15-Methyl prostaglandin F2α is a powerful synthetic prostaglandin analog with a well-defined mechanism of action centered on the activation of the prostaglandin F receptor. Its primary biological function is the potent stimulation of uterine smooth muscle contraction, making it an invaluable tool in obstetrics for the management of postpartum hemorrhage and for the termination of pregnancy. A thorough understanding of its pharmacology, biological effects, and potential side effects is crucial for its safe and effective clinical use and for guiding future research in the development of more selective and potent uterotonic agents.

References

  • Carboprost: Uses, Dosage, Side Effects and More | MIMS Philippines. (n.d.). MIMS. Retrieved February 7, 2026, from [Link]

  • Intra-amniotic Administration of 15(S)-15-methyl-prostaglandin F2alpha for the Induction of Midtrimester Abortion. (1976). PubMed. Retrieved February 7, 2026, from [Link]

  • The effect of a 15(S)-15-methyl prostaglandin F2 alpha (methyl ester) suppository upon termination of early pregnancy. (1976). PubMed. Retrieved February 7, 2026, from [Link]

  • Intraamniotic 15(s)-15-methyl prostaglandin F2 alpha and termination of middle and late second-trimester pregnancy for genetic indications: a contemporary approach. (1993). PubMed. Retrieved February 7, 2026, from [Link]

  • Hemabate: Package Insert / Prescribing Information. (n.d.). Drugs.com. Retrieved February 7, 2026, from [Link]

  • Prostaglandin F2alpha. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • Intramuscular (15S)-15-methyl prostaglandin F2alpha for midtrimester and missed abortions. (1975). PubMed. Retrieved February 7, 2026, from [Link]

  • Carboprost. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • Carboprost (intramuscular route). (n.d.). Mayo Clinic. Retrieved February 7, 2026, from [Link]

  • Postpartum Haemorrhage and Carboprost for Its Prevention: A Narrative Review. (2024). PMC. Retrieved February 7, 2026, from [Link]

  • Hemabate® carboprost tromethamine injection, USP. (n.d.). accessdata.fda.gov. Retrieved February 7, 2026, from [Link]

  • Second-trimester uterine evacuation: A comparison of intra-amniotic (15S)-15-methyl-prostaglandin F2alpha and intravaginal misoprostol. (2001). PubMed. Retrieved February 7, 2026, from [Link]

  • The use of 15 methyl F2 alpha prostaglandin (Prostin 15M) for the control of postpartum hemorrhage. (1984). PubMed. Retrieved February 7, 2026, from [Link]

  • PHARMACOLOGY OF Carboprost Tromethamine (Hemabate) ; Pharmacokinetics, Mechanism of action, Uses. (2024). YouTube. Retrieved February 7, 2026, from [Link]

  • Intravenous infusion of 15 methyl-prostaglandin F2 alpha (Prostinfenem) in women with heavy post-partum hemorrhage. (1981). PubMed. Retrieved February 7, 2026, from [Link]

  • Hemabate - Drug Summary. (n.d.). Prescribers' Digital Reference. Retrieved February 7, 2026, from [Link]

  • Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development. (2018). Journal of Visualized Experiments. Retrieved February 7, 2026, from [Link]

  • Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma. (2004). PubMed. Retrieved February 7, 2026, from [Link]

  • Carboprost Uses, Side Effects & Warnings. (n.d.). Drugs.com. Retrieved February 7, 2026, from [Link]

  • Contraction of Cultured Human Uterine Smooth Muscle Cells after Stimulation with Endothelin-1. (n.d.). Biology of Reproduction. Retrieved February 7, 2026, from [Link]

  • Prostaglandin F receptor. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • Uterine Contractility Research And Assays. (n.d.). REPROCELL. Retrieved February 7, 2026, from [Link]

  • PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. (n.d.). Frontiers. Retrieved February 7, 2026, from [Link]

  • Mechanotransduction mechanisms for coordinating uterine contractions in human labor. (2016). American Journal of Physiology-Cell Physiology. Retrieved February 7, 2026, from [Link]

  • Hemabate (Carboprost Tromethamine): Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. Retrieved February 7, 2026, from [Link]

  • Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity. (2023). PubMed. Retrieved February 7, 2026, from [Link]

  • Modeling and experimental approaches for elucidating multi-scale uterine smooth muscle electro- and mechano-physiology: A review. (n.d.). Frontiers. Retrieved February 7, 2026, from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Physiological Effects of 15-Methyl Prostaglandins

Introduction: The Significance of the 15-Methyl Modification in Prostaglandin Research and Development Prostaglandins (PGs) are a class of lipid autacoids derived from arachidonic acid that mediate a wide array of physio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 15-Methyl Modification in Prostaglandin Research and Development

Prostaglandins (PGs) are a class of lipid autacoids derived from arachidonic acid that mediate a wide array of physiological and pathological processes. Their therapeutic potential, however, is often limited by their rapid in vivo metabolism, primarily through oxidation of the 15-hydroxyl group by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). The strategic addition of a methyl group at the C-15 position sterically hinders this enzymatic degradation, giving rise to a class of potent, metabolically stable analogs known as 15-methyl prostaglandins. This modification significantly prolongs their half-life and enhances their biological activity, making them valuable tools for both physiological research and clinical applications.

This technical guide provides a comprehensive overview of the physiological effects of 15-methyl prostaglandins, with a focus on their mechanisms of action, methods for their investigation, and their implications in drug development. We will delve into the specific actions of key 15-methylated analogs, including those of the F and E series, and provide detailed protocols for their study in both in vitro and in vivo settings.

Molecular Mechanisms of Action: Receptor Binding and Downstream Signaling

15-Methyl prostaglandins exert their effects by binding to the same G-protein coupled receptors (GPCRs) as their endogenous counterparts. The specific physiological response is determined by the prostaglandin series (e.g., F, E, D), the receptor subtype expressed in the target tissue, and the downstream signaling cascade initiated upon ligand binding.

15-Methyl Prostaglandin F2α (Carboprost) and the FP Receptor Pathway

15-Methyl PGF2α, clinically known as carboprost, is a potent agonist of the prostaglandin F receptor (FP), a Gq-coupled receptor.[1][2] Activation of the FP receptor initiates a signaling cascade that is central to its profound effects on smooth muscle contraction, particularly in the myometrium.

The binding of 15-methyl PGF2α to the FP receptor triggers the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a primary driver of smooth muscle contraction.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 15-Methyl_PGF2a 15-Methyl PGF2α FP_Receptor FP Receptor (Gq-coupled) 15-Methyl_PGF2a->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2+ Ca2+ ER->Ca2+ Releases Contraction Smooth Muscle Contraction Ca2+->Contraction Induces

FP Receptor Signaling Pathway.
15-Methyl Prostaglandin E Series and EP Receptor Pathways

The physiological effects of 15-methylated PGE analogs are more diverse due to the existence of four distinct EP receptor subtypes (EP1-4), each coupled to different G-proteins and intracellular signaling pathways.[3]

  • EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium, similar to the FP receptor, often resulting in smooth muscle contraction.

  • EP2 and EP4 Receptors: These are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This often results in smooth muscle relaxation and vasodilation.[3][4][5]

  • EP3 Receptor: This receptor has multiple splice variants and can couple to Gi, inhibiting adenylyl cyclase and decreasing cAMP levels, or to Gq, increasing intracellular calcium.[3]

The net effect of a 15-methyl PGE analog in a particular tissue depends on the relative expression levels of these receptor subtypes.

EP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 15-Methyl_PGE 15-Methyl PGE EP1 EP1 (Gq-coupled) 15-Methyl_PGE->EP1 EP2_EP4 EP2/EP4 (Gs-coupled) 15-Methyl_PGE->EP2_EP4 EP3 EP3 (Gi-coupled) 15-Methyl_PGE->EP3 PLC_Ca ↑ PLC → ↑ Ca2+ EP1->PLC_Ca Activates AC_cAMP_up ↑ Adenylyl Cyclase → ↑ cAMP EP2_EP4->AC_cAMP_up Activates AC_cAMP_down ↓ Adenylyl Cyclase → ↓ cAMP EP3->AC_cAMP_down Inhibits Physiological_Effects Diverse Physiological Effects (Contraction/Relaxation, Inflammation, etc.) PLC_Ca->Physiological_Effects AC_cAMP_up->Physiological_Effects AC_cAMP_down->Physiological_Effects

Overview of EP Receptor Signaling Pathways.

Key Physiological Effects and Their Investigation

The enhanced stability and potency of 15-methyl prostaglandins have made them invaluable for elucidating a range of physiological processes.

Uterine Contraction

The most well-characterized effect of 15-methyl PGF2α is its potent stimulation of myometrial contraction. This has led to its clinical use in the management of postpartum hemorrhage due to uterine atony and for the induction of labor and termination of pregnancy.[2][6][7][8]

Quantitative Data on Uterine Effects

CompoundApplicationDosageOutcomeReference
15-Methyl PGF2α (Carboprost)Postpartum Hemorrhage0.25 mg IMCessation of bleeding in a mean of 12.5 minutes[7]
15-Methyl PGF2α (Carboprost)Second-Trimester Abortion350-520 mcg IM every 2 hoursMean time to abortion: 15.70 hours[6]
15-Methyl PGE2Second-Trimester Abortion5 mcg IM every 4 hours85% abortion rate within 48 hours
Cardiovascular and Respiratory Effects

15-methyl PGF2α exhibits significant effects on the cardiovascular and respiratory systems. It can cause a substantial increase in pulmonary arterial pressure and pulmonary vascular resistance.[9][10] This is often accompanied by a decrease in systemic arterial pressure and a fall in systemic arterial oxygen tension.[9][10] Bronchoconstriction is another notable effect, which can lead to wheezing and dyspnea.[5][11] These effects are of critical consideration in the clinical use of carboprost.

Summary of Cardiovascular and Respiratory Effects of 15-Methyl PGF2α

ParameterEffectMagnitudeReference
Pulmonary Arterial PressureIncreaseGreater and more sustained than PGF2α[10]
Systemic Arterial PressureDecreaseDose-dependent[9]
Systemic Arterial Oxygen SaturationDecreaseAverage fall of 10.4%[12]
Intrapulmonary ShuntIncreaseAverage increase of 20.7%[12]
Gastrointestinal Effects

Prostaglandins of the E series are known to have cytoprotective effects on the gastric mucosa. (15S)-15-Methyl PGE2 has been investigated for its potential to prevent gastrointestinal bleeding.[13] Conversely, a common side effect of systemic administration of 15-methyl PGF2α is gastrointestinal smooth muscle stimulation, leading to nausea, vomiting, and diarrhea.[14]

Experimental Protocols for Investigating Physiological Effects

A thorough investigation of the physiological effects of 15-methyl prostaglandins requires a combination of in vitro and in vivo experimental models.

In Vitro Assessment of Smooth Muscle Contraction: The Isolated Organ Bath

The isolated organ bath is a classic and robust method for quantifying the contractile or relaxant effects of compounds on smooth muscle tissues.

Organ_Bath_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_acq Data Acquisition Dissection Dissect Smooth Muscle Tissue (e.g., Uterus, Aorta) Mounting Mount Tissue in Organ Bath Dissection->Mounting Equilibration Equilibrate in Physiological Salt Solution (PSS) Mounting->Equilibration Viability Test Viability (e.g., with KCl) Equilibration->Viability Dose_Response Cumulative Addition of 15-Methyl PG Viability->Dose_Response Transducer Isometric Force Transducer Dose_Response->Transducer Recording Record Isometric Tension Transducer->Recording Analysis Analyze Dose-Response Curve (EC50, Emax) Recording->Analysis

Isolated Organ Bath Experimental Workflow.

Step-by-Step Methodology:

  • Tissue Dissection: Carefully dissect the smooth muscle tissue of interest (e.g., uterine horn, aortic ring) from a euthanized animal and place it in cold, oxygenated physiological salt solution (PSS).

  • Mounting: Mount the tissue strip or ring in a heated (37°C) organ bath chamber containing oxygenated PSS. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

  • Equilibration and Viability Testing: Allow the tissue to equilibrate under a slight resting tension for at least one hour, with regular washes with fresh PSS. Test the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM).

  • Dose-Response Curve Generation: After the tissue has returned to baseline, cumulatively add increasing concentrations of the 15-methyl prostaglandin to the bath. Record the resulting changes in isometric tension until a maximal response is achieved.

  • Data Analysis: Plot the change in tension against the log concentration of the agonist to generate a dose-response curve. From this curve, key pharmacological parameters such as the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal response) can be determined.

In Vivo Assessment of Gastric Acid Secretion in a Rat Model

This in vivo model allows for the investigation of the effects of 15-methyl prostaglandins on gastric acid secretion.

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize a rat (e.g., with urethane) and perform a laparotomy to expose the stomach.

  • Stomach Perfusion: Ligate the pylorus and insert a cannula into the esophagus. Perfuse the stomach with a saline solution at a constant rate.

  • Sample Collection: Collect the perfusate exiting from a cannula placed in the forestomach.

  • Acid Secretion Measurement: Measure the acid content of the collected perfusate by titration with a standard base (e.g., 0.01 N NaOH) to a neutral pH.

  • Drug Administration: Administer the 15-methyl prostaglandin (e.g., intravenously or subcutaneously) and continue to collect and analyze the perfusate to determine the effect on acid secretion. Stimulants of acid secretion, such as histamine or pentagastrin, can be used to study inhibitory effects.

Quantification of 15-Methyl Prostaglandins in Biological Samples by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of prostaglandins and their analogs in complex biological matrices like plasma, urine, and cell culture media.[15][16]

Step-by-Step Methodology:

  • Sample Preparation:

    • Spike the biological sample with a known amount of a stable isotope-labeled internal standard (e.g., d4-15-methyl PGF2α).

    • Perform a solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances and concentrate the analyte.

    • Evaporate the solvent and reconstitute the sample in the mobile phase.

  • LC Separation: Inject the prepared sample onto a reverse-phase HPLC column. Use a gradient elution with a mobile phase typically consisting of an aqueous component with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol) to separate the 15-methyl prostaglandin from other components.

  • MS/MS Detection: The eluent from the HPLC is introduced into the mass spectrometer. The 15-methyl prostaglandin is ionized (typically by electrospray ionization in negative mode), and the precursor ion is selected in the first quadrupole. The precursor ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

  • Quantification: A calibration curve is generated using known concentrations of the 15-methyl prostaglandin. The concentration in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion: A Powerful Tool for Research and Therapeutics

The 15-methyl modification has provided a class of prostaglandin analogs with enhanced metabolic stability and potent physiological activity. This has not only led to important clinical therapies, particularly in obstetrics and gynecology, but has also provided researchers with powerful tools to investigate the complex roles of prostaglandins in health and disease. The experimental protocols outlined in this guide provide a framework for the continued exploration of the physiological effects of these fascinating molecules, paving the way for new discoveries and therapeutic innovations.

References

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  • Cao H, Yu R, Tao Y, Li Y, Wang Y, Li Y, et al. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. J Chromatogr B Analyt Technol Biomed Life Sci. 2011;879(1):91-6. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3010471/]
  • Pan Z. Measurement of Intracellular Ca2+ for Studying GPCR-mediated Lipid Signaling. Methods Mol Biol. 2024;2817:151-160. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC12279400/]
  • HEMABATE® (carboprost tromethamine) Adverse Reactions. Pfizer Medical Information - US. [URL: https://www.pfizermedicalinformation.
  • Gréen K, Bygdeman M. Termination of early gestation with a single vaginal suppository of (15S)-15-methyl-prostaglandin F2alpha methyl ester. Prostaglandins. 1976;12 Suppl:143-51. [URL: https://pubmed.ncbi.nlm.nih.gov/967964/]
  • CALCIUM FLUX PROTOCOL. University of Pennsylvania. [URL: https://www.med.upenn.edu/immunology/assets/user-content/documents/Calcium%20Flux%20Protocol.pdf]
  • de Oliveira AM, da Silva R, de Albuquerque S, de Oliveira Martins D, de Souza GE. Development and validation of HPLC-MS/MS method to determine PGE2 and PGD2 in cell culture medium and assessment of recovery of the prostaglandins by solid phase extraction under various conditions. J Pharm Biomed Anal. 2016;125:29-36. [URL: https://www.researchgate.net/publication/301297120_Development_and_validation_of_HPLC-MSMS_method_to_determine_PGE2_and_PGD2_in_cell_culture_medium_and_assessment_of_recovery_of_the_prostaglandins_by_solid_phase_extraction_under_various_conditi]
  • Jiang J, Dingledine R. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection. Trends Pharmacol Sci. 2013;34(7):413-23. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3695029/]
  • Breyer RM, Bagdassarian CK, Myers SA, Breyer MD. Pharmacology and signaling of prostaglandin receptors: multiple roles in inflammation and immune modulation. Mol Pharmacol. 2001;59(4):615-20. [URL: https://pubmed.ncbi.nlm.nih.gov/11259620/]
  • Gudgeon N, Gentry C, Bewick M, et al. Dual Blockade of EP2 and EP4 Signaling is Required for Optimal Immune Activation and Antitumor Activity Against Prostaglandin-Expressing Tumors. Cancer Res. 2023;83(15):2491-2503. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10398048/]
  • Prostaglandin E2 Parameter Assay Kit. R&D Systems. [URL: https://www.rndsystems.com/products/prostaglandin-e2-parameter-assay-kit_kgf004b]
  • Gandhi AS, Khayrullina T, Budac D, Staal R, Chandrasena G. Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva. J Anal Methods Chem. 2018;2018:7241315. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6031123/]
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  • Carboprost Tromethamine. Pfizer. [URL: https://www.pfizermedicalinformation.
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  • Gandhi AS, Khayrullina T, Budac D, Staal R, Chandrasena G. Quantitative Analysis of Lipids: A Higher-Throughput LC-MS/MS-Based Method and its Comparison to ELISA. Bioanalysis. 2017;9(2):165-177. [URL: https://www.future-science.com/doi/full/10.4155/bio-2016-0167]
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Sources

Protocols & Analytical Methods

Method

Using 15-methyl PGF2α in primary cell culture studies

<_ Application Notes and Protocols: The Use of 15-methyl PGF2α in Primary Cell Culture Studies For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed framework for the app...

Author: BenchChem Technical Support Team. Date: February 2026

<_ Application Notes and Protocols: The Use of 15-methyl PGF2α in Primary Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed framework for the application of 15-methyl prostaglandin F2α (15-methyl PGF2α) in primary cell culture research. As a stable and potent synthetic analog of the endogenous prostaglandin F2α, 15-methyl PGF2α is an invaluable tool for elucidating a variety of physiological and pathophysiological processes. This document outlines its mechanism of action, offers detailed, field-proven protocols for its use in studying smooth muscle contraction, luteolysis, and cell proliferation, and emphasizes the importance of self-validating experimental design for data integrity.

Introduction: The Scientific Rationale for Using 15-methyl PGF2α

15-methyl PGF2α, also known as carboprost, is a synthetic analog of prostaglandin F2α (PGF2α).[1][2] Its key structural feature, a methyl group at the C-15 position, confers significant resistance to metabolic degradation by 15-hydroxyprostaglandin dehydrogenase. This modification extends its biological half-life, making it a more stable and potent agent for in vitro studies compared to its naturally occurring counterpart.[1][2]

This enhanced stability allows for more sustained and reproducible effects in primary cell culture systems, which is critical for accurately dissecting cellular signaling pathways and dose-response relationships. 15-methyl PGF2α primarily exerts its effects by acting as a potent agonist for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[3]

Mechanism of Action: The FP Receptor Signaling Cascade

The binding of 15-methyl PGF2α to the FP receptor initiates a well-characterized signaling cascade, primarily through the Gαq subunit of the heterotrimeric G-protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4][5] This signaling pathway is central to many cellular responses, including smooth muscle contraction, cell proliferation, and apoptosis.[4][5][6]

FP Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol 15_methyl_PGF2a 15-methyl PGF2α FP_Receptor FP Receptor 15_methyl_PGF2a->FP_Receptor Binds G_Protein Gαq FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Responses Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Figure 1: Simplified Signaling Pathway of 15-methyl PGF2α.

Core Applications and Experimental Protocols

Investigating Smooth Muscle Cell Physiology

Scientific Context: 15-methyl PGF2α is a potent stimulator of smooth muscle contraction.[2][7] This makes it an excellent tool for studying the mechanisms of smooth muscle hypertrophy and contraction in primary cells derived from tissues such as the uterus, blood vessels, and airways.[8]

Detailed Protocol: Assessment of Smooth Muscle Cell Contraction

  • Primary Cell Isolation and Culture: Isolate primary smooth muscle cells from the tissue of interest (e.g., myometrium, aorta) using established enzymatic digestion protocols. Culture the cells in appropriate media until they reach 80-90% confluency.

  • Serum Starvation: To reduce basal signaling, replace the growth medium with a serum-free medium for 12-24 hours prior to the experiment.

  • Preparation of 15-methyl PGF2α: Prepare a 10 mM stock solution of 15-methyl PGF2α in an appropriate solvent like DMSO. Serially dilute the stock solution in serum-free media to achieve the desired final concentrations (a typical range for a dose-response curve is 1 nM to 10 µM).

  • Cell Stimulation: Add the diluted 15-methyl PGF2α to the cells.

  • Evaluation of Contraction:

    • Morphological Analysis: Observe and record changes in cell morphology using phase-contrast microscopy at various time points (e.g., 5, 15, 30, and 60 minutes). Contracted cells will appear smaller and more rounded.

    • Collagen Gel Contraction Assay: Embed the cells in a collagen matrix. The degree of contraction can be quantified by measuring the change in the diameter of the collagen gel over time.

Quantitative Data Summary:

ParameterRecommended Specification
Cell Type Primary uterine, vascular, or bronchial smooth muscle cells
Seeding Density 1-5 x 10^4 cells/cm^2
Serum Starvation 12-24 hours
15-methyl PGF2α Concentration 1 nM - 10 µM
Incubation Time 5 minutes - 24 hours (depending on the endpoint)
Modeling Luteolysis in Primary Luteal Cells

Scientific Context: PGF2α is the primary hormone responsible for luteolysis, the regression of the corpus luteum.[9] 15-methyl PGF2α is a potent luteolytic agent that can be used to study the molecular events of this process, such as the inhibition of progesterone synthesis and the induction of apoptosis in primary luteal cells.[1][5]

Detailed Protocol: Induction of Luteolysis in vitro

  • Isolation and Culture of Luteal Cells: Isolate luteal cells from corpora lutea of the species of interest. Culture the cells in a suitable medium that supports their steroidogenic function.

  • Treatment: Once cells are established in culture, treat them with varying concentrations of 15-methyl PGF2α (e.g., 10 nM - 1 µM) in a low-serum or serum-free medium.

  • Assessment of Luteolytic Markers:

    • Progesterone Assay: Collect the culture medium at different time points (e.g., 6, 12, 24 hours) and measure progesterone levels using an ELISA kit. A decrease in progesterone indicates functional luteolysis.

    • Apoptosis Assays: To assess structural luteolysis, perform assays for apoptosis, such as TUNEL staining or measurement of caspase-3 activity.

    • Gene Expression Analysis: Use qPCR to analyze changes in the expression of genes involved in steroidogenesis (e.g., StAR, CYP11A1) and apoptosis (e.g., BAX, BCL2).[10]

Experimental Workflow:

Luteolysis_Workflow A Isolate and Culture Primary Luteal Cells B Treat with 15-methyl PGF2α A->B C Measure Progesterone (Functional Luteolysis) B->C D Assess Apoptosis (Structural Luteolysis) B->D E Analyze Gene Expression B->E F Data Interpretation C->F D->F E->F

Figure 2: Workflow for in vitro Luteolysis Studies.

Probing Cell Proliferation and Differentiation

Scientific Context: The activation of the FP receptor by PGF2α has been shown to influence cell proliferation in various cell types, including endometrial cells and mesenchymal stem cells.[6][11][12] 15-methyl PGF2α can be a valuable tool to investigate the role of the PGF2α signaling pathway in these processes.

Detailed Protocol: Cell Proliferation Assay

  • Cell Seeding: Seed primary cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Synchronization: If necessary, synchronize the cells by serum starvation for 12-24 hours.

  • Stimulation: Treat the cells with a range of 15-methyl PGF2α concentrations.

  • Proliferation Assessment: After a suitable incubation period (e.g., 24, 48, 72 hours), assess cell proliferation using a standard method such as:

    • BrdU/EdU Incorporation Assay: Measures DNA synthesis.

    • MTT or WST-1 Assay: Measures metabolic activity, which correlates with cell number.

    • Direct Cell Counting: Using a hemocytometer or an automated cell counter.

Ensuring Trustworthiness: The Importance of Self-Validating Controls

To ensure the scientific rigor of your experiments, the inclusion of appropriate controls is non-negotiable.

  • Vehicle Control: Always include a control group treated with the same solvent (e.g., DMSO) used to dissolve 15-methyl PGF2α to account for any solvent effects.

  • Positive Control: Use a known agonist for the cellular response being investigated to confirm that the primary cells are healthy and responsive.

  • FP Receptor Antagonist: To confirm that the observed effects are mediated specifically through the FP receptor, pre-treat cells with a selective FP receptor antagonist, such as AL-8810, before adding 15-methyl PGF2α.[13] A significant reduction in the response will validate the specificity of the 15-methyl PGF2α effect.[14]

  • Dose-Response and Time-Course Studies: Performing experiments across a range of concentrations and time points is crucial for determining the potency (EC50) and kinetics of the cellular response to 15-methyl PGF2α.

Conclusion

15-methyl PGF2α is a robust and reliable tool for investigating the multifaceted roles of the PGF2α signaling pathway in primary cell culture. Its enhanced stability provides a significant advantage for in vitro studies, enabling researchers to generate reproducible and mechanistically informative data. By adhering to the detailed protocols and incorporating rigorous controls as outlined in this guide, scientists can confidently advance our understanding of the cellular and molecular processes governed by this important signaling molecule.

References

  • Grün, M., et al. (1993). On the mechanism of action of 15-methyl-PGF2 alpha as an abortifacient. Prostaglandins, 45(4), 345-53.
  • Clark, M., et al. (2021). 15-Deoxy-Δ-12,14-prostaglandin J2 effects in vascular smooth muscle cells.
  • Palla, A., et al. (n.d.). Rejuvenation of aged muscle stem cells and tissues by inhibitng the Gerozyme 15-PGDH. Stanford Medicine. Retrieved from [Link]

  • Høgdall, E. V., & Høgdall, C. K. (1991). [15(S)-15-methyl-prostaglandin F2 alpha. A potent synthetic prostaglandin F2 alpha for treatment of postpartum atony]. Ugeskrift for Laeger, 153(46), 3260-2.
  • Conger, K. (2025). A single dose of a molecule that dwindles in aging restores long-term strength to old mice. Stanford Medicine. Retrieved from [Link]

  • Jonczyk, A. W., et al. (2019). Effects of prostaglandin F2α (PGF2α) on cell-death pathways in the bovine corpus luteum (CL). BMC Veterinary Research, 15(1), 416.
  • Jimenez de Asua, L., et al. (1975). Initiation of cell proliferation in cultured mouse fibroblasts by prostaglandin F2alpha.
  • Sharif, N. A., et al. (2018). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British Journal of Pharmacology, 175(8), 1059-1076.
  • Ou, C., et al. (2012). Prostaglandin F2α regulates the expression of uterine activation proteins via multiple signalling pathways in human myometrial smooth muscle cells. Reproduction, 144(4), 483-93.
  • Basu, S. (2010). Protocols for the measurement of the F2-isoprostane, 15(S)-8-iso-prostaglandin F2α, in biological samples by GC–MS or GC–MS/MS coupled with immunoaffinity column chromatography.
  • Fetalvero, K. M., et al. (2006). PGF2α-associated vascular smooth muscle hypertrophy is ROS dependent and involves the activation of mTOR, p70S6k, and PTEN.
  • Skarzynski, D. J., et al. (2019). The Role of Peroxisome Proliferator-Activated Receptors in PGF2α-Induced Luteolysis in the Bovine Corpus Luteum. International Journal of Molecular Sciences, 20(18), 4563.
  • Spilman, C. H., & Roseman, T. J. (1976). Effect of 15(S)-15-methyl prostaglandin F2alpha on human oviductal motility and ovum transport. Fertility and Sterility, 27(9), 1037-43.
  • Jonczyk, A. W., et al. (2019). Effects of prostaglandin F2α (PGF2α) on cell-death pathways in the bovine corpus luteum (CL). ResearchGate. Retrieved from [Link]

  • Sharif, N. A., et al. (2018). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. ResearchGate. Retrieved from [Link]

  • Sales, K. J., et al. (2004). Prostaglandin (PG) F(2alpha) receptor expression and signaling in human endometrium: role of PGF(2alpha) in epithelial cell proliferation. The Journal of Clinical Endocrinology and Metabolism, 89(2), 903-10.
  • Ou, C., et al. (2012). Prostaglandin F2α regulates the expression of uterine activation proteins via multiple signalling pathways. PubMed. Retrieved from [Link]

  • Sharif, N. A., et al. (2018). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. PubMed. Retrieved from [Link]

  • Khadivi, F., et al. (2016). Prostaglandin F-2α Stimulates The Secretion of Vascular Endothelial Growth Factor and Induces Cell Proliferation and Migration of Adipose Tissue Derived Mesenchymal Stem Cells. Cell Journal, 18(2), 192-9.
  • Vaananen, J. E., et al. (1991). Mode of action of prostaglandin F2 alpha in human luteinized granulosa cells: role of protein kinase C. Molecular and Cellular Endocrinology, 80(1-3), 11-8.
  • Prostaglandin F receptor. (n.d.). Wikipedia. Retrieved from [Link]

  • Chou, C. C., et al. (2023). Human primary fibroblast culture. protocols.io. Retrieved from [Link]

  • Pate, J. L. (2018). Luteolysis. In Encyclopedia of Reproduction (Second Edition) (pp. 233-238). Academic Press.
  • Lerchen, H. G., et al. (2022). Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF). Journal of Medicinal Chemistry, 65(14), 9873-9887.
  • Khadivi, F., et al. (2016). Prostaglandin F-2α Stimulates The Secretion of Vascular Endothelial Growth Factor and Induces Cell Proliferation and Migration of Adipose Tissue Derived Mesenchymal Stem Cells. ResearchGate. Retrieved from [Link]

  • Egarter, C., et al. (1991). Effects of hyperosmolar glucose, prostaglandin-F2 alpha and 15-methyl-prostaglandin-F2 alpha on human placental cells in vitro. Human Reproduction, 6(8), 1063-6.
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  • Duffy, D. M., & Stouffer, R. L. (2002). Estrogen Promotes Luteolysis by Redistributing Prostaglandin F2α Receptors Within Primate Luteal Cells. Biology of Reproduction, 67(5), 1564-9.
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Application

Application and Protocol Guide for the Quantitative Analysis of 15-methyl PGF2α in Tissue Samples

Introduction: The Significance of 15-methyl PGF2α in Research and Drug Development 15-methyl prostaglandin F2α (15-methyl PGF2α), a synthetic analog of the naturally occurring prostaglandin F2α, is a potent uterotonic ag...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 15-methyl PGF2α in Research and Drug Development

15-methyl prostaglandin F2α (15-methyl PGF2α), a synthetic analog of the naturally occurring prostaglandin F2α, is a potent uterotonic agent. Its structure is characterized by a methyl group at the C-15 position, which confers resistance to metabolic inactivation by 15-hydroxyprostaglandin dehydrogenase. This structural modification significantly prolongs its biological half-life and enhances its therapeutic efficacy. In the realm of drug development and clinical research, 15-methyl PGF2α, also known as carboprost, is primarily utilized for the management of postpartum hemorrhage and for the termination of pregnancy.

The accurate quantification of 15-methyl PGF2α in tissue is paramount for a comprehensive understanding of its pharmacokinetic and pharmacodynamic profiles. Such analyses are crucial in preclinical studies to determine tissue distribution, local concentration at the site of action (e.g., uterine tissue), and to correlate these findings with physiological responses. For researchers and scientists in drug development, robust and reliable analytical methods are indispensable for generating high-quality data to support regulatory submissions and to advance our understanding of this potent therapeutic agent. This guide provides a detailed overview and step-by-step protocols for the three most common analytical techniques for the determination of 15-methyl PGF2α in tissue: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Comparative Overview of Analytical Methodologies

The choice of an analytical method for 15-methyl PGF2α quantification in tissue is dictated by the specific requirements of the study, including sensitivity, specificity, throughput, and available instrumentation. Each method presents a unique set of advantages and challenges.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Specificity Very High (distinguishes isomers)High (requires derivatization)Moderate to High (potential cross-reactivity)
Sensitivity Very High (pg/mL levels)Very High (pg/mL levels)High (pg/mL to ng/mL levels)
Throughput Moderate to HighLow to ModerateHigh
Sample Prep Moderate (SPE often required)Complex (derivatization necessary)Simple to Moderate
Cost High (instrumentation)Moderate to High (instrumentation)Low (reagents and plates)
Validation Rigorous, well-defined parametersRigorous, well-defined parametersRequires careful validation of antibody specificity

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of 15-methyl PGF2α in biological matrices due to its exceptional sensitivity and specificity.[1] This technique allows for the direct analysis of the analyte with minimal sample preparation and without the need for derivatization.

Rationale for Methodological Choices in LC-MS/MS

The robustness of an LC-MS/MS method hinges on several key decisions made during its development. The use of a deuterated internal standard, such as 15-methyl PGF2α-d4, is critical.[2][3] These standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. They co-elute with the analyte and experience similar extraction efficiencies and matrix effects, thereby providing a reliable means of correcting for variations during sample processing and analysis.[4]

Solid-phase extraction (SPE) is a commonly employed technique for sample cleanup and concentration prior to LC-MS/MS analysis.[5] For prostaglandins, C18 cartridges are often used, which retain the lipophilic analytes while allowing polar contaminants to be washed away. The optimization of wash and elution solvents is crucial for achieving high recovery and a clean extract.[6]

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow Tissue Tissue Sample Homogenization Homogenization (e.g., in PBS with protease inhibitors) Tissue->Homogenization IS_Spike Spike with 15-methyl PGF2α-d4 Homogenization->IS_Spike SPE Solid-Phase Extraction (SPE) (C18 cartridge) IS_Spike->SPE Elution Elution and Evaporation SPE->Elution Reconstitution Reconstitution in Mobile Phase Elution->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Analysis and Quantification LCMS->Data

Caption: LC-MS/MS workflow for 15-methyl PGF2α in tissue.

Detailed Protocol for LC-MS/MS Quantification

1. Materials and Reagents:

  • 15-methyl PGF2α analytical standard

  • 15-methyl PGF2α-d4 internal standard

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protease inhibitor cocktail

  • Methanol, acetonitrile, formic acid (LC-MS grade)

  • C18 Solid-Phase Extraction (SPE) cartridges (e.g., 100 mg, 1 mL)

  • Homogenizer (e.g., bead beater or rotor-stator)

  • Centrifuge

  • Nitrogen evaporator

2. Sample Preparation:

  • Accurately weigh approximately 100 mg of frozen tissue.

  • Add 1 mL of ice-cold PBS containing a protease inhibitor cocktail.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Spike the homogenate with a known amount of 15-methyl PGF2α-d4 internal standard (e.g., 1 ng).

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant for SPE.

3. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.

  • Load the supernatant onto the conditioned cartridge.

  • Wash the cartridge with 2 mL of 10% methanol in water to remove polar impurities.

  • Elute the 15-methyl PGF2α and the internal standard with 2 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

4. LC-MS/MS Conditions (Example):

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 50% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • 15-methyl PGF2α: Precursor ion [M-H]⁻ → Product ion (specific fragment)

    • 15-methyl PGF2α-d4: Precursor ion [M-H+d4]⁻ → Product ion (specific fragment)

5. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA, ICH) for linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).[7]

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 15-methyl PGF2α, derivatization is a mandatory step to increase their volatility and thermal stability.[8]

Rationale for Methodological Choices in GC-MS

The derivatization process is the cornerstone of a successful GC-MS analysis of prostaglandins. A two-step derivatization is commonly employed. First, the carboxyl group is esterified, often using pentafluorobenzyl bromide (PFBBr), to form a PFB ester.[9][10] This not only increases volatility but also introduces a highly electronegative group, which enhances sensitivity in negative ion chemical ionization (NICI) mode.[11] Subsequently, the hydroxyl groups are converted to trimethylsilyl (TMS) ethers using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This step further increases volatility and thermal stability.[4]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow Tissue_Prep Tissue Homogenization and Internal Standard Spiking SPE_GC Solid-Phase Extraction (SPE) Tissue_Prep->SPE_GC Deriv_1 PFB Esterification (Carboxyl Group) SPE_GC->Deriv_1 Deriv_2 TMS Ether Formation (Hydroxyl Groups) Deriv_1->Deriv_2 GCMS GC-MS Analysis Deriv_2->GCMS Data_GC Data Analysis and Quantification GCMS->Data_GC

Caption: GC-MS workflow for 15-methyl PGF2α in tissue.

Detailed Protocol for GC-MS Quantification

1. Materials and Reagents:

  • All materials from the LC-MS/MS section

  • Pentafluorobenzyl bromide (PFBBr)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hexane, Ethyl acetate (GC grade)

2. Sample Preparation and SPE:

  • Follow steps 1-6 in the LC-MS/MS sample preparation section.

  • Perform SPE as described in the LC-MS/MS protocol (steps 1-5).

3. Derivatization:

  • To the dried eluate, add 50 µL of a 1.5% solution of PFBBr in acetonitrile and 10 µL of a 1.5% solution of DIPEA in acetonitrile.

  • Cap the vial and heat at 40°C for 30 minutes.

  • Evaporate the reagents to dryness under nitrogen.

  • Add 50 µL of BSTFA with 1% TMCS and 50 µL of hexane.

  • Cap the vial and heat at 60°C for 45 minutes.

  • Cool to room temperature before GC-MS analysis.

4. GC-MS Conditions (Example):

  • GC System: Gas chromatograph with a mass selective detector

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Injector Temperature: 280°C[12]

  • Oven Program: 150°C for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Ionization Mode: Negative Ion Chemical Ionization (NICI)

  • Monitored Ions: Select appropriate ions for the derivatized 15-methyl PGF2α and its deuterated internal standard.

III. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and cost-effective method for the quantification of biomolecules.[13] It relies on the specific binding of an antibody to the target analyte. For 15-methyl PGF2α, a competitive ELISA format is typically used.

Rationale for Methodological Choices in ELISA

The critical component of an ELISA is the antibody. It is essential to use an antibody that is highly specific for 15-methyl PGF2α and exhibits minimal cross-reactivity with endogenous prostaglandins like PGF2α. The validation of commercially available kits for use with tissue homogenates is crucial, as the matrix can interfere with the antibody-antigen binding.

Experimental Workflow for ELISA

ELISA_Workflow Tissue_Prep_E Tissue Homogenization Centrifugation Centrifugation and Supernatant Collection Tissue_Prep_E->Centrifugation ELISA_Plate Addition to ELISA Plate (with standards and controls) Centrifugation->ELISA_Plate Incubation Incubation Steps (Antibody, Conjugate) ELISA_Plate->Incubation Wash Washing Steps Incubation->Wash Substrate Substrate Addition and Color Development Wash->Substrate Read Plate Reading and Data Analysis Substrate->Read

Caption: ELISA workflow for 15-methyl PGF2α in tissue.

Detailed Protocol for ELISA Quantification

Note: As of the date of this document, commercially available ELISA kits specifically for 15-methyl PGF2α with validation for tissue homogenates are not widely available. The following is a general protocol that should be adapted and rigorously validated with a suitable antibody. Kits for PGFM, a metabolite of PGF2α, have been validated for tissue homogenates and may offer an alternative approach if the metabolism of 15-methyl PGF2α in the specific tissue is known.[14][15]

1. Materials and Reagents:

  • ELISA kit containing a microplate pre-coated with a capture antibody, 15-methyl PGF2α standard, detection antibody, HRP-conjugate, substrate, and stop solution.

  • Tissue homogenization buffer (as in LC-MS/MS protocol)

  • Wash buffer

  • Microplate reader

2. Sample Preparation:

  • Homogenize the tissue as described in the LC-MS/MS protocol (steps 1-3).

  • Centrifuge the homogenate and collect the supernatant.

  • The supernatant may require further dilution in the assay buffer provided with the kit to minimize matrix effects.

3. ELISA Procedure (Competitive Format):

  • Prepare a standard curve using the provided 15-methyl PGF2α standard.

  • Add standards, controls, and diluted tissue homogenate samples to the wells of the microplate.

  • Add a fixed amount of HRP-conjugated 15-methyl PGF2α to each well. This will compete with the 15-methyl PGF2α in the sample for binding to the capture antibody.

  • Incubate the plate according to the manufacturer's instructions.

  • Wash the plate to remove unbound reagents.

  • Add the substrate solution and incubate to allow for color development. The intensity of the color will be inversely proportional to the amount of 15-methyl PGF2α in the sample.

  • Add the stop solution to terminate the reaction.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of 15-methyl PGF2α in the samples by interpolating from the standard curve.[16]

Conclusion

The selection of an appropriate analytical method for the quantification of 15-methyl PGF2α in tissue is a critical step in preclinical and clinical research. LC-MS/MS stands out as the most specific and sensitive method, providing the highest quality data. GC-MS offers a viable alternative, although it requires a more complex sample preparation procedure involving derivatization. ELISA, while being high-throughput and cost-effective, necessitates careful validation of antibody specificity and potential matrix effects. The detailed protocols provided in this guide serve as a comprehensive resource for researchers, scientists, and drug development professionals to establish robust and reliable methods for the analysis of this important therapeutic agent.

References

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

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  • Waters Corporation. (n.d.). High Sensitivity, High Throughput LC-MS Analysis of Eicosanoids Using the Xevo™ MRT QTof. Retrieved from [Link]

  • Tsikas, D. (2017). Pentafluorobenzyl bromide – A versatile derivatization agent in chromatography and mass spectrometry: II. Analysis of organic acids and bases, and comparison with other perfluorinated reagents.
  • Welsh, T. N., et al. (2007). Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites.
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  • ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Yang, P., et al. (2018). Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF. Journal of Pharmaceutical and Biomedical Analysis, 158, 37-47.
  • Green, K., et al. (1976). Prostaglandins in the human endometrium. Gas chromatographic-mass spectrometric quantitation before and after IUD insertion. American Journal of Obstetrics and Gynecology, 125(6), 823-827.
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  • van den Broek, I., et al. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.
  • Jaber, F., et al. (2022). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 27(15), 4998.
  • Yang, Y., et al. (2024). Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices. Journal of the American Society for Mass Spectrometry.
  • Tsikas, D. (2017). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates.
  • Antibodies-online.com. (n.d.). 13,14-Dihydro-15-Keto-Prostaglandin F2-alpha (PGFM) ELISA Kit. Retrieved from [Link]

  • Singh, R., et al. (2022). Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. Metabolites, 12(11), 1083.
  • Al-Dirbashi, O. Y., et al. (2016). A sensitive LC-MS/MS method for the quantification of urinary 8-iso-prostaglandin F2α (8-iso-PGF2α) including pediatric reference interval. Clinical Biochemistry, 49(13-14), 1038-1044.
  • Odo, T. O., et al. (2016). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research, 7(12), 4755-4761.
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Method

Application Note: Intramuscular Administration of Carboprost in Veterinary Research

Abstract This application note details the technical protocols for the intramuscular (IM) administration of Carboprost (15-methyl prostaglandin F2 ) in veterinary research settings. Unlike naturally occurring Prostagland...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the technical protocols for the intramuscular (IM) administration of Carboprost (15-methyl prostaglandin F2


) in veterinary research settings. Unlike naturally occurring Prostaglandin F2

(Dinoprost), Carboprost possesses a methyl group at the C-15 position, preventing rapid enzymatic degradation and significantly extending its biological half-life and potency. This guide focuses on its application in canine luteolysis (pyometra management/pregnancy termination) and comparative bovine/equine reproductive research. It includes strict safety protocols due to the compound's high potency and smooth muscle reactivity.[1]

Mechanism of Action & Pharmacology[2][3]

Pharmacodynamics

Carboprost is a synthetic analogue of PGF2


.[2] Its primary mechanism involves binding to the FP prostanoid receptor on the cell membrane of the corpus luteum (luteolysis) and myometrium (contraction).
  • Luteolysis: Activation of FP receptors inhibits steroidogenic acute regulatory (StAR) protein, halting progesterone production.

  • Myometrial Contraction: In the uterus, FP receptor activation triggers the hydrolysis of phosphoinositides, leading to intracellular calcium mobilization.

Chemical Stability & Pharmacokinetics (PK)

The critical distinction of Carboprost is the 15-methyl group .

  • Natural PGF2

    
     (Dinoprost):  Rapidly metabolized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) in the lungs. Half-life is minutes.
    
  • Carboprost: The methyl group sterically hinders 15-PGDH.

    • Half-life: ~3 hours (Species dependent).[1]

    • Potency: 10x to 100x more potent than Dinoprost depending on the target tissue.

Signaling Pathway Visualization

The following diagram illustrates the G-protein coupled receptor pathway activated by Carboprost injection.

MOA_Pathway Carboprost Carboprost (IM Injection) FP_Receptor FP Receptor (Myometrium/Luteal Cell) Carboprost->FP_Receptor Binds G_Protein Gq Protein Activation FP_Receptor->G_Protein Couples PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 Generation PLC->IP3 Hydrolysis of PIP2 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Acts on SR Effect_Luteolysis Luteolysis (↓ Progesterone) Ca_Release->Effect_Luteolysis Effect_Contraction Myometrial Contraction Ca_Release->Effect_Contraction

Caption: Figure 1.[3] Signal transduction pathway of Carboprost leading to luteolysis and uterine contraction.

Safety & Handling (CRITICAL)

WARNING: Carboprost is readily absorbed through the skin and is a potent abortifacient and bronchoconstrictor.

  • Personnel Restrictions: Pregnant women and asthmatics MUST NOT handle this compound.

  • PPE: Double nitrile gloves, lab coat, and eye protection are mandatory.

  • Spill Protocol: If spilled on skin, wash immediately with soap and water. Do not use alcohol-based sanitizers first, as they may increase absorption.

Experimental Protocols

Protocol A: Canine Luteolysis & Pyometra Management

Context: Carboprost is often used in research for open-cervix pyometra or pregnancy termination where natural PGF2


 has failed or a longer duration of action is required.

Dosage: 10–25 mcg/kg (micrograms per kilogram). Route: Deep Intramuscular (IM).[4]

Step-by-Step Workflow:

  • Baseline Assessment:

    • Confirm open cervix via ultrasound (fluid draining).

    • Measure baseline serum progesterone (Target for active luteal phase: > 2 ng/mL).

  • Pre-medication (Recommended):

    • Administer anti-emetics (e.g., Maropitant) 1 hour prior to Carboprost to mitigate the strong smooth muscle stimulation of the GI tract.

  • Dose Calculation:

    • Example: 20 kg dog @ 20 mcg/kg = 400 mcg total.

    • Note: Commercial human formulations (e.g., Hemabate) are often 250 mcg/mL. Dilution with sterile saline may be necessary for precise dosing in small subjects.

  • Administration:

    • Inject deep into the semimembranosus or semitendinosus muscle.

    • Aspirate to ensure no vascular entry (IV injection can cause acute bronchoconstriction/collapse).

  • Monitoring Cycle:

    • Observe for 60 minutes post-injection.[5]

    • Expected Side Effects: Panting (respiratory stimulation), salivation, vomiting, defecation. These usually subside within 30-60 minutes.

  • Repetition:

    • Administer q8h or q12h depending on tolerance.

    • Continue until progesterone < 1 ng/mL (luteolysis complete) or uterine fluid is evacuated.

Protocol B: Comparative Pharmacokinetic (PK) Study (Bovine/Equine)

Context: Comparing the bioavailability of Carboprost vs. Dinoprost.

Experimental Groups:

  • Group A: Dinoprost (Natural salt) - 25 mg/animal (Standard Cattle Dose).

  • Group B: Carboprost (15-methyl) - Dose adjustment required due to potency (often 1/10th to 1/5th of Dinoprost dose in research settings).

Workflow Diagram:

PK_Workflow cluster_sampling Serial Sampling (Plasma) Start Subject Selection (Cycling Females) Baseline Baseline Blood Draw (T=0) Start->Baseline Injection IM Injection (Group A vs B) Baseline->Injection Sample1 T+15 min Injection->Sample1 Sample2 T+30 min Sample1->Sample2 Sample3 T+1 hr Sample2->Sample3 Sample4 T+3 hr Sample3->Sample4 Sample5 T+6 hr Sample4->Sample5 Analysis LC-MS/MS Analysis (15-methyl PGF2a vs PGF2a) Sample5->Analysis

Caption: Figure 2. Temporal workflow for comparative pharmacokinetic profiling of prostaglandin analogues.

Data Analysis & Interpretation

When analyzing results from Carboprost administration, use the following comparative metrics against standard Dinoprost.

Comparative Metrics Table
FeatureDinoprost (Natural PGF2

)
Carboprost (15-methyl PGF2

)
Clinical Implication
Half-Life Minutes (< 10 min)Hours (~3 hrs)Carboprost requires less frequent dosing but side effects persist longer.
Metabolism Lung (15-PGDH)Renal (Beta-oxidation)Carboprost bypasses lung metabolism, increasing systemic bioavailability.
Potency 1x (Baseline)10-20xDosing Error Risk: Overdose of Carboprost is easier to achieve.
Side Effects TransientProlongedPre-medication (anti-emetics) is more critical with Carboprost.
Troubleshooting Common Issues
  • Issue: Lack of Luteolysis (Progesterone remains high).[6]

    • Cause: Down-regulation of FP receptors or insufficient dose frequency.

    • Correction: Verify the "refractory period" of the CL. The CL is often resistant to PGs in the first 5 days of the cycle (species dependent). Ensure treatment occurs during the responsive diestrus phase.

  • Issue: Severe Respiratory Distress.

    • Cause: Bronchoconstriction.[2][7][8]

    • Correction: Immediate cessation. Administer bronchodilators (e.g., atropine or aminophylline) if protocol allows, though atropine may counteract uterine motility.

References

  • Plumb's Veterinary Drug Handbook. Carboprost Tromethamine Monograph. Available at: [Link] (Accessed via institutional login).

  • Merck Veterinary Manual. Hormonal Control of Estrus in Horses. Available at: [Link]

  • PubMed. Efficacy of carboprost tromethamine therapy in canine pyometra. ResearchGate Archive. Available at: [Link]

  • FDA Access Data. Hemabate (Carboprost Tromethamine) Label Information. Available at: [Link]

  • Veterinary Information Network (VIN). Canine Pyometra: Pathogenesis, Therapy and Clinical Cases. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Investigating 15-methyl PGF2α in Colorectal Cancer Cell Lines

Introduction: The Emerging Role of the PGF2α Axis in Colorectal Cancer Colorectal cancer (CRC) remains a leading cause of cancer-related mortality worldwide. Its progression involves a complex interplay of genetic and en...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Role of the PGF2α Axis in Colorectal Cancer

Colorectal cancer (CRC) remains a leading cause of cancer-related mortality worldwide. Its progression involves a complex interplay of genetic and environmental factors, with chronic inflammation recognized as a key contributor.[1] Prostaglandins, lipid compounds derived from arachidonic acid, are potent mediators of inflammation and have been increasingly implicated in tumorigenesis.[1][2][3] While the role of Prostaglandin E2 (PGE2) is well-documented, the significance of other prostanoids, such as Prostaglandin F2α (PGF2α), is an area of active and critical investigation.[2][4]

Studies have revealed that PGF2α is produced at significantly high levels by colorectal tumor cells, often exceeding PGE2 concentrations, suggesting a potent, autocrine or paracrine role in the tumor microenvironment.[2][4][5] This prostaglandin exerts its effects through the G-protein coupled receptor (GPCR) known as the FP receptor (encoded by the PTGFR gene).[4] The PGF2α/FP receptor axis has been shown to stimulate the motility and invasion of colorectal tumor cells, critical steps in the metastatic cascade.[2][4][5][6]

This guide focuses on 15-methyl PGF2α (also known as Carboprost), a stable, synthetic analog of PGF2α.[7][8] Its resistance to metabolic degradation makes it an ideal tool for in vitro studies, allowing for consistent and reproducible investigation of the FP receptor signaling pathway.[8] Here, we provide a detailed framework for researchers, scientists, and drug development professionals to explore the functional consequences of activating the PGF2α/FP receptor axis in colorectal cancer cell lines.

Mechanism of Action: FP Receptor Signaling

The FP receptor is a canonical Gq-coupled GPCR.[4] Upon binding of its ligand, such as 15-methyl PGF2α, the receptor undergoes a conformational change, activating the heterotrimeric G-protein Gq. This initiates a downstream signaling cascade primarily characterized by the activation of Phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers subsequently mobilize intracellular calcium (Ca2+) stores and activate Protein Kinase C (PKC), respectively.[4][9]

Downstream of these initial events, the PGF2α/FP axis can engage multiple pathways implicated in cancer progression, including the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the ERK1/2 MAP kinase pathway, which is a central regulator of cell proliferation, survival, and motility.[5]

PGF2a_Signaling_Pathway cluster_cytosol Cytosol PGF2a 15-methyl PGF2α FP_Receptor FP Receptor (PTGFR) PGF2a->FP_Receptor Binds Gq Gq FP_Receptor->Gq Activates EGFR EGFR (transactivation) FP_Receptor->EGFR Transactivates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates PKC PKC PLC->PKC Activates Ca_Release ↑ Intracellular Ca2+ IP3->Ca_Release Cellular_Response Cell Motility & Invasion Ca_Release->Cellular_Response ERK p-ERK1/2 PKC->ERK EGFR->ERK ERK->Cellular_Response Transwell_Workflow A 1. Seed Serum-Starved CRC Cells in Upper Chamber B 2. Add 15-methyl PGF2α (or vehicle) to Lower Chamber A->B C 3. Incubate for 24 hours B->C D 4. Remove Non-Migrated Cells from Top of Membrane C->D E 5. Fix, Stain, and Image Migrated Cells on Bottom D->E F 6. Quantify Migrated Cells E->F

Caption: Transwell Migration Assay Workflow.

Methodology:

  • Preparation: Rehydrate 8.0 µm pore size Transwell inserts in serum-free media. Coat the membrane with collagen to facilitate cell attachment. [4]2. Cell Seeding: Harvest CRC cells and resuspend them in serum-free media. Seed 5 x 10⁴ cells into the upper chamber of each Transwell insert.

  • Treatment: In the lower chamber, add media containing the desired concentration of 15-methyl PGF2α (e.g., 1 µM) or a vehicle control (e.g., DMSO or ethanol). [4]A positive control, such as media with 10% FBS, should also be included.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Fixation & Staining: Fix the migrated cells on the underside of the membrane with methanol, then stain with a 0.5% crystal violet solution.

  • Imaging & Quantification: Wash the inserts and allow them to dry. Image the underside of the membrane using a light microscope. Count the number of migrated cells in 5-10 random fields of view per insert.

  • Data Analysis: Calculate the average number of migrated cells per field for each condition. Normalize the data to the vehicle control. Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine significance.

Treatment GroupMean Migrated Cells (± SEM)Fold Change vs. Vehiclep-value
Vehicle Control55 ± 61.0-
1 µM 15-methyl PGF2α121 ± 112.2<0.01
10% FBS (Positive Control)254 ± 184.6<0.001
Caption: Hypothetical quantitative data from a Transwell migration assay on SW480 cells.
Protocol 2: Cell Invasion (Matrigel Invasion Assay)

Principle: This assay is a modification of the migration assay that assesses the ability of cells to degrade and move through a layer of reconstituted basement membrane (Matrigel™), mimicking the in vivo process of invasion. [4] Methodology: This protocol is identical to the Transwell Migration Assay with one critical modification:

  • Step 1 Modification: Before cell seeding, coat the upper surface of the Transwell membrane with a thin layer of Matrigel™ Basement Membrane Matrix and allow it to solidify.

Rationale for Use: While motility is a prerequisite for metastasis, the ability to invade through the basement membrane is what distinguishes a malignant from a benign tumor. [4]This assay directly tests the pro-invasive capacity induced by 15-methyl PGF2α. Studies have shown PGF2α significantly stimulates the invasion of carcinoma cell lines like HCA7 and SW480. [4]

Protocol 3: Proliferation Assay (WST-1 or MTT Assay)

Principle: This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Rationale for Use: While PGF2α's primary role in CRC appears to be in motility and invasion, assessing its effect on proliferation is crucial for a comprehensive understanding. [4][6]Existing literature suggests that PGF2α may not have a significant effect on the growth of some CRC cell lines (e.g., HCT8, HT29, SW480, HCA7), but this should be confirmed for the specific cell line and conditions under investigation. [4] Methodology:

  • Cell Seeding: Seed CRC cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the media with fresh media containing various concentrations of 15-methyl PGF2α (e.g., 0.1 µM to 10 µM) and a vehicle control.

  • Incubation: Incubate for 24, 48, and 72 hours.

  • Reagent Addition: Add WST-1 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control at each time point. Plot the results to visualize the effect on cell proliferation over time.

Key Considerations and Troubleshooting

  • Ligand Stability: 15-methyl PGF2α is a stable analog, but proper storage (as per the manufacturer's instructions, typically frozen in an appropriate solvent) is essential. [7][8]* Vehicle Controls: The solvent used to dissolve 15-methyl PGF2α (e.g., DMSO, ethanol) must be used as a vehicle control at the same final concentration in all experiments, as solvents can have independent effects on cells.

  • Serum Starvation: For migration and invasion assays, pre-incubating cells in serum-free or low-serum media is critical to reduce baseline motility and establish a clear gradient for the chemoattractant.

  • Reproducibility: All experiments should be performed with at least three biological replicates to ensure the reproducibility and statistical validity of the findings.

Conclusion

The PGF2α/FP receptor signaling axis represents a compelling, yet underexplored, pathway in colorectal cancer progression. The use of the stable analog 15-methyl PGF2α, in conjunction with the detailed protocols provided herein, offers a robust framework for elucidating its role in promoting cell motility and invasion. These investigations can provide valuable insights into the mechanisms of CRC metastasis and may uncover the FP receptor as a potential therapeutic target for advanced colorectal cancer.

References

  • The Role of Prostaglandins in Different Types of Cancer - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Prostaglandin Pathways: Opportunities for Cancer Prevention and Therapy - AACR Journals. (2018, July 1). American Association for Cancer Research. Retrieved February 7, 2026, from [Link]

  • Identification of Prostaglandin F2 Receptor Negative Regulator (PTGFRN) as an internalizable target in cancer cells for antibody-drug conjugate development | PLOS One. (2021, January 27). PLOS. Retrieved February 7, 2026, from [Link]

  • Tumour suppressor 15-hydroxyprostaglandin dehydrogenase induces differentiation in colon cancer via GLI1 inhibition - NIH. (2020, August 19). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Prostaglandin F2α stimulates motility and invasion in colorectal tumor cells - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Prostaglandin F2α stimulates motility and invasion in colorectal tumor cells | Request PDF. (2005, October 1). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Carboplatin | Cancer drugs - Cancer Research UK. (n.d.). Cancer Research UK. Retrieved February 7, 2026, from [Link]

  • A Perspective on Studying G-Protein–Coupled Receptor Signaling with Resonance Energy Transfer Biosensors in Living Organisms - NIH. (2015, September 1). American Society for Pharmacology and Experimental Therapeutics. Retrieved February 7, 2026, from [Link]

  • On the mechanism of action of 15-methyl-PGF2 alpha as an abortifacient - PubMed. (1976, January 1). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • The landscape of cancer-rewired GPCR signaling axes - PMC - NIH. (2024, May 8). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Carboplatin | CancerIndex. (n.d.). CancerIndex. Retrieved February 7, 2026, from [Link]

  • 15-Prostaglandin Dehydrogenase Inhibition Enhances Colon Cancer Metastasis by Up-regulation of Epithelial-to-Mesenchymal Transition Genes - PubMed. (2019, June 1). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • A Machine Learning-Guided Approach for Identifying Potential HCAR1 Antagonists in Lactate-Driven Cancers | ACS Omega. (2024, January 23). American Chemical Society Publications. Retrieved February 7, 2026, from [Link]

  • Signaling pathways involved in colorectal cancer: pathogenesis and targeted therapy - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Revolutionizing Cancer Care: Advances in Carbon-Based Materials for Diagnosis and Treatment - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Molecular Heterogeneity in Early-Onset Colorectal Cancer: Pathway-Specific Insights in High-Risk Populations - MDPI. (2024, March 22). MDPI. Retrieved February 7, 2026, from [Link]

  • What is the mechanism of Carboprost Tromethamine? - Patsnap Synapse. (2024, July 17). Patsnap. Retrieved February 7, 2026, from [Link]

  • Two known chemotherapy agents effectively target breast cancer stem cells - Jagwire – Augusta. (2016, May 2). Augusta University. Retrieved February 7, 2026, from [Link]

  • F-Prostaglandin receptor regulates endothelial cell function via fibroblast growth factor-2. (2016, January 1). Scientific Reports. Retrieved February 7, 2026, from [Link]

  • GPCR-mediated cell signaling pathways associated with cancer. Upon... - ResearchGate. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Computational and experimental approaches to probe GPCR activation and signaling - DOI. (n.d.). DOI. Retrieved February 7, 2026, from [Link]

  • Drug Repurposing for Cancer Treatment: A Comprehensive Review - MDPI. (2024, January 26). MDPI. Retrieved February 7, 2026, from [Link]

  • The use of 15 methyl F2 alpha prostaglandin (Prostin 15M) for the control of postpartum hemorrhage - PubMed. (1984, February 1). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Synergistic Anticancer Effects of Fibroblast Growth Factor Receptor Inhibitor and Cannabidiol in Colorectal Cancer - MDPI. (2024, April 17). MDPI. Retrieved February 7, 2026, from [Link]

  • Cooperation between Prostaglandin E2 and Epidermal Growth Factor Receptor in Cancer Progression - SciSpace. (2023, April 19). SciSpace. Retrieved February 7, 2026, from [Link]

Sources

Method

Application Note: Characterization of Uterine Contractility Using Carboprost Tromethamine in Isometric Tension Assays

Abstract This application note details the standardized protocol for utilizing Carboprost tromethamine (15-methyl prostaglandin F2 ) to induce and study myometrial contractions in an isolated organ bath system. Unlike ox...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the standardized protocol for utilizing Carboprost tromethamine (15-methyl prostaglandin F2


) to induce and study myometrial contractions in an isolated organ bath system. Unlike oxytocin, which primarily induces phasic contractions, Carboprost elicits a complex contractile profile characterized by increased basal tone and high-frequency contractions. This guide covers the pharmacological mechanism, reagent preparation, isometric tension recording workflows, and data interpretation strategies essential for reproductive toxicology and drug discovery.

Pharmacological Mechanism

Carboprost tromethamine is a synthetic analogue of the endogenous prostaglandin F2


 (PGF2

).[1][2][3][4][5] Its structural modification (methylation at the C-15 position) blocks oxidation by 15-hydroxyprostaglandin dehydrogenase (15-OH PGDH), significantly extending its half-life and biological potency compared to the parent compound.[2]
Signal Transduction Pathway

Carboprost acts as a potent agonist at the FP receptor (Prostaglandin F receptor), a G-protein coupled receptor (GPCR). Activation triggers the G


q/11 signaling cascade, resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C 

(PLC

). This generates inositol 1,4,5-trisphosphate (IP3), which binds to IP3 receptors on the sarcoplasmic reticulum (SR), causing a rapid release of intracellular calcium (

).

Simultaneously, the depletion of SR calcium stores and membrane depolarization facilitates the influx of extracellular


 via L-type Voltage-Operated Calcium Channels (VOCC). The net increase in cytosolic 

binds to Calmodulin, activating Myosin Light Chain Kinase (MLCK), leading to actin-myosin cross-bridging and smooth muscle contraction.
Pathway Visualization

Carboprost_Signaling Carboprost Carboprost Tromethamine (Ligand) FP_Rec FP Receptor (GPCR) Carboprost->FP_Rec Binding Gq Gq/11 Protein FP_Rec->Gq Activates VOCC L-Type Ca2+ Channels (Extracellular Influx) FP_Rec->VOCC Depolarization PLC Phospholipase C-beta (PLC-beta) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR_Ca Sarcoplasmic Reticulum (Ca2+ Store) IP3->SR_Ca Binds IP3R Ca_Cyto Cytosolic Ca2+ Increase SR_Ca->Ca_Cyto Release VOCC->Ca_Cyto Influx Calmodulin Ca2+-Calmodulin Complex Ca_Cyto->Calmodulin MLCK MLCK Activation Calmodulin->MLCK Contraction Myometrial Contraction (Actin-Myosin) MLCK->Contraction

Figure 1: Signal transduction pathway of Carboprost tromethamine in uterine smooth muscle cells leading to contraction.

Material Preparation

Physiological Salt Solution (PSS)

The integrity of the myometrium is maintained using a modified Krebs-Henseleit solution. It is critical to prepare this fresh daily and maintain continuous aeration with Carbogen (95%


 / 5% 

) to stabilize pH at 7.4.
ComponentConcentration (mM)Function
NaCl118.0Osmotic balance / Action potential
KCl4.7Resting membrane potential

2.5Contractility source

1.2Membrane stability

1.2pH buffering

25.0pH buffering (requires

)
Glucose11.1Metabolic substrate
Carboprost Stock Preparation

Carboprost tromethamine is highly water-soluble (>75 mg/mL), unlike the free acid form of prostaglandins which require organic solvents.

  • Stock Solution: Dissolve Carboprost tromethamine powder in sterile distilled water or PBS to a concentration of

    
     M.
    
  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare serial dilutions (

    
     M to 
    
    
    
    M) in Krebs-Henseleit buffer immediately prior to the experiment.

Experimental Protocol: Isometric Tension Recording

This protocol describes the isolation and challenge of myometrial strips in an organ bath.

Tissue Preparation
  • Harvest: Isolate the uterus from the donor (e.g., Sprague-Dawley rat in estrus or human biopsy from C-section). Place immediately in ice-cold, oxygenated Krebs buffer.

  • Dissection: Under a stereomicroscope, remove connective tissue and fat.

  • Strip Generation: Cut longitudinal muscle strips (approx. 10mm x 2mm x 2mm).

    • Critical Step: Gently scrape off the endometrium (inner lining) to prevent the release of endogenous prostaglandins that could confound results.

Organ Bath Workflow

Workflow Step1 Mounting (Silk sutures) Step2 Equilibration (60 min, Wash q15min) Step1->Step2 Step3 Viability Test (KCl 60mM) Step2->Step3 Step4 Washout (Return to Baseline) Step3->Step4 Step5 Carboprost Challenge (Cumulative Dosing) Step4->Step5

Figure 2: Step-by-step experimental workflow for isometric tension recording.

Detailed Steps
  • Mounting: Suspend the strip in the organ bath chamber (37°C) using silk sutures. Attach one end to a fixed hook and the other to an isometric force transducer.

  • Pre-load Tension: Apply a resting tension of 1.0 g (for rat) or 2.0 g (for human tissue).

  • Equilibration: Allow tissue to equilibrate for 60 minutes. Wash with fresh Krebs buffer every 15 minutes. Spontaneous phasic contractions may develop; this is normal.

  • Viability Check (KCl): Administer 60 mM KCl to induce a reference depolarization-mediated contraction.

    • Criteria: If force < 0.5 g (rat) or < 1.0 g (human), discard the tissue.

  • Washout: Wash 3 times over 20 minutes until tension returns to baseline.

  • Carboprost Dosing (Cumulative): Add Carboprost to the bath to achieve final concentrations ranging from

    
     M to 
    
    
    
    M.
    • Add the next dose only after the response to the previous dose has reached a plateau (approx. 5-10 mins).

    • Note: Do not wash between doses in a cumulative curve.

Data Analysis & Interpretation

Quantitative Metrics

Analyze the raw force-time traces using the following parameters:

  • 
     (Maximal Efficacy):  The peak tension generated (expressed as % of KCl response).
    
  • 
     (Potency):  The concentration producing 50% of the maximal response.
    
  • AUC (Area Under the Curve): Represents the total contractile work (Force x Time).

  • Frequency: Number of contractions per 10 minutes.

Waveform Comparison: Carboprost vs. Oxytocin

Distinguishing between uterotonics is vital for drug profiling.

FeatureOxytocinCarboprost Tromethamine
Primary Effect Phasic (Rhythmic) ContractionsMixed: Phasic + Tonic (Sustained)
Baseline Tone Minimal increaseSignificant increase (Hypertonus)
Frequency Moderate increaseHigh frequency (can lead to tetany)
Washout Rapid return to baselineSlow return (Lipophilic nature/High affinity)
Clinical Correlate Labor InductionPostpartum Hemorrhage (Tamponade effect)
Troubleshooting
  • Tachyphylaxis (Desensitization): Repeated exposure to high concentrations of Carboprost can desensitize FP receptors.

    • Solution: Allow a washout period of at least 45-60 minutes between separate dose-response curves on the same tissue.

  • Low Solubility Issues: While the tromethamine salt is water-soluble, if using free-acid PGF2

    
     controls, ensure Ethanol concentration in the bath does not exceed 0.1% v/v to avoid solvent-induced relaxation.
    

References

  • Pfizer. (2014). Hemabate (Carboprost Tromethamine) Sterile Solution - Product Monograph.[6]Link

  • IUPHAR/BPS Guide to PHARMACOLOGY. Prostanoid Receptors: FP Receptor.Link

  • Arrowsmith, S., & Wray, S. (2014). Oxytocin: its mechanism of action and receptor signalling in the myometrium.[7] Journal of Neuroendocrinology. Link

  • Hutchings, G., et al. (2021).[8] Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility.[8] Biology of Reproduction. Link

  • Devdaha Medical College. (2019). Carboprost Versus Oxytocin in Active Management of Third Stage of Labour. Medical Research Journal. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Use of Carboprost in Animal Research

Welcome to the technical support center for researchers utilizing Carboprost (a synthetic prostaglandin F2α analog) in animal models. This guide is designed to provide in-depth, practical information to anticipate, manag...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing Carboprost (a synthetic prostaglandin F2α analog) in animal models. This guide is designed to provide in-depth, practical information to anticipate, manage, and troubleshoot common side effects encountered during your experiments. Our goal is to ensure the welfare of your research animals and the integrity of your scientific data.

Frequently Asked Questions (FAQs)

Q1: What is Carboprost and what are its primary mechanisms of action in animal models?

Carboprost is a synthetic analog of the naturally occurring prostaglandin F2α. Its primary and most well-understood mechanism of action is the potent stimulation of smooth muscle contraction.[1][2] In research settings, this is most often utilized for its effects on uterine smooth muscle (myometrium) to induce parturition, terminate pregnancy, or control postpartum hemorrhage.[2] However, its effects are not limited to the uterus, as it also influences smooth muscle in the gastrointestinal tract, vasculature, and respiratory system, which is the underlying cause of most observed side effects.[1][2]

Q2: What are the most common, species-independent side effects of Carboprost?

Across various animal models, the most frequently reported side effects are related to its systemic effects on smooth muscle and are generally transient.[1] These include:

  • Gastrointestinal Distress: Nausea, vomiting, and diarrhea are very common.[1][3][4]

  • Pyrexia (Fever): A temporary increase in body temperature is often observed.[2][3]

  • Cardiovascular Changes: Flushing (warmth and redness of the skin) and, less commonly, changes in blood pressure and heart rate can occur.[2][3][4]

  • Respiratory Effects: Coughing and, in some cases, bronchoconstriction may be seen.[3]

  • General Discomfort: Chills and shivering can accompany the other side effects.[1][3]

Troubleshooting Guides by Animal Model

This section provides more specific guidance for commonly used animal models in research.

Rodents (Rats & Mice)

Issue: My rats/mice are exhibiting signs of distress after Carboprost administration, including lethargy and ruffled fur. What could be happening and how should I respond?

Answer:

Lethargy and ruffled fur are general signs of malaise in rodents and can be indicative of several Carboprost-induced side effects.

  • Gastrointestinal Upset: Prostaglandins can cause significant gastrointestinal motility changes, leading to cramping and discomfort.

  • Hypothermia/Hyperthermia: While pyrexia is a known side effect, small animals like rodents can also experience a drop in body temperature, especially if they are not eating or drinking due to nausea.

  • Dehydration: Diarrhea and vomiting can quickly lead to dehydration in small animals.

Troubleshooting Protocol:

  • Monitor Vital Signs:

    • Temperature: Use a rectal thermometer to get an accurate reading. A significant deviation from the normal range (approx. 36.5-38.0°C for rats, 36.5-38.2°C for mice) requires intervention.

    • Hydration Status: Perform a skin tent test. Gently pinch the skin over the shoulders; if it is slow to return to its normal position, the animal is likely dehydrated.

    • Body Weight: Daily body weight measurements are crucial. A loss of more than 10% of body weight is a significant concern.

  • Supportive Care:

    • Fluid Therapy: For dehydration, administer warmed subcutaneous fluids (e.g., sterile saline or lactated Ringer's solution) as recommended by your institution's veterinarian.

    • Thermoregulation: If the animal is hypothermic, provide a heat source such as a warming pad set to a low temperature or an incandescent lamp. Ensure there is a cooler area in the cage for the animal to move to, to prevent overheating. For hyperthermia, ensure the animal is in a cool, quiet environment.

    • Nutritional Support: Provide a highly palatable and easily digestible diet. A wet mash of their regular chow can encourage eating and help with hydration.

  • Consider Pre-treatment:

    • In future experiments, consider the administration of an anti-emetic or anti-diarrheal agent prior to Carboprost, following consultation with a veterinarian and your IACUC.

Canines

Issue: My dog is experiencing profuse salivation, vomiting, and diarrhea shortly after Carboprost injection. Is this normal and what should I do?

Answer:

Yes, these are classic and very common side effects of prostaglandin F2α analogs in canines. One study noted that a high-dose regimen of PGF2 alpha was consistently accompanied by salivation, vomition, and diarrhea.[5]

Troubleshooting Protocol:

  • Immediate Monitoring:

    • Observe Respiration: Note any changes in breathing rate or effort. Panting is common, but labored breathing could indicate bronchoconstriction.

    • Cardiovascular Assessment: Monitor heart rate. An elevated heart rate is a common response to the stress of the gastrointestinal side effects.

    • Hydration: Assess for signs of dehydration, as fluid loss can be rapid with vomiting and diarrhea.

  • Management Strategies:

    • Allow for Rest: Provide a quiet and comfortable space for the animal to recover. These side effects are typically transient.

    • Fluid Support: Ensure fresh water is readily available. If vomiting is severe and prolonged, subcutaneous or intravenous fluid therapy may be necessary to prevent dehydration.

    • Dietary Management: Withhold food for a few hours until the vomiting subsides. Then, offer small amounts of a bland, easily digestible diet (e.g., boiled chicken and rice).

  • Future Dosing Considerations:

    • If the side effects are severe, discuss dose reduction with the principal investigator for subsequent experiments. The effects of prostaglandins are often dose-dependent.

    • Pre-treatment with anti-emetics can be highly effective in mitigating these gastrointestinal effects.

Non-Human Primates (e.g., Rhesus Macaques)

Issue: We are using Carboprost for pregnancy termination in rhesus macaques and are observing vomiting and diarrhea. How concerned should we be?

Answer:

Vomiting and diarrhea are the most common adverse reactions reported in macaques treated with Carboprost.[6] While these side effects can be distressing to observe, they are generally well-tolerated by the animals and rarely require discontinuation of the treatment.[6]

Troubleshooting Protocol:

  • Behavioral Observation:

    • Monitor for any signs of severe lethargy, depression, or refusal to eat or drink for an extended period. While some transient changes in behavior are expected, prolonged inappetence should be addressed.

  • Supportive Care:

    • Hydration: Ensure constant access to fresh water. Monitor urine output if possible.

    • Diet: Provide the animal's regular diet. If appetite is decreased, you can offer preferred food items to encourage eating.

  • Veterinary Consultation:

    • If vomiting or diarrhea is severe, persistent, or accompanied by other signs of illness, a consultation with the facility veterinarian is warranted to rule out other causes and provide appropriate supportive care.

Quantitative Data Summary

Animal ModelCommon Side EffectsReported DosagesNotes
Canine Salivation, Vomiting, Diarrhea0.1-0.25 mg/kg (PGF2 alpha)[5]Side effects are consistently observed at higher dose regimens.
Rhesus Macaque Vomiting, DiarrheaNot specified in the provided results.Generally well-tolerated.[6]
Rat Weight loss, Diarrhea, Depression>3.2 mg/kg (single dose)[4]High doses are not well-tolerated.[4]

Experimental Protocols

Protocol for Monitoring Vital Signs in Rodents Post-Carboprost Administration
  • Baseline Data Collection: Prior to Carboprost administration, record the animal's baseline body weight, temperature, and general appearance (posture, coat condition).

  • Post-Dosing Monitoring:

    • At 30 minutes, 1 hour, 2 hours, 4 hours, and 24 hours post-injection, record the animal's body weight and temperature.

    • At each time point, perform a visual assessment of the animal's posture, activity level, and coat condition. Note any signs of lethargy, piloerection (ruffled fur), or abnormal posture.

    • Check for the presence of diarrhea or vomiting in the cage.

    • Perform a skin tent test to assess hydration status.

  • Intervention Thresholds: Establish clear endpoints for intervention, such as a >10% loss of body weight, a significant drop or spike in body temperature, or persistent lethargy.

Diagrams

Troubleshooting Workflow for Adverse Events

Caption: A decision tree for responding to adverse events.

Physiological Impact of Carboprost

G Carboprost Carboprost Smooth_Muscle Smooth Muscle (Systemic) Carboprost->Smooth_Muscle Uterus Uterine Contraction Smooth_Muscle->Uterus GI_Tract Gastrointestinal Motility Smooth_Muscle->GI_Tract Vasculature Vascular Tone Smooth_Muscle->Vasculature Bronchioles Bronchial Constriction Smooth_Muscle->Bronchioles Therapeutic_Effect Therapeutic_Effect Uterus->Therapeutic_Effect Therapeutic Effect Side_Effect_GI Side_Effect_GI GI_Tract->Side_Effect_GI Vomiting, Diarrhea Side_Effect_CV Side_Effect_CV Vasculature->Side_Effect_CV Flushing, BP Changes Side_Effect_Resp Side_Effect_Resp Bronchioles->Side_Effect_Resp Coughing, Bronchoconstriction

Caption: The systemic effects of Carboprost on smooth muscle.

References

  • Drugs.com. (2026, January 5). Carboprost Side Effects: Common, Severe, Long Term. Retrieved from [Link]

  • Pfizer. (n.d.). HEMABATE® (carboprost tromethamine) Adverse Reactions. Pfizer Medical - US. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Carboprost – Knowledge and References. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Hemabate® carboprost tromethamine injection, USP. accessdata.fda.gov. Retrieved from [Link]

  • MIMS Philippines. (n.d.). Carboprost: Uses, Dosage, Side Effects and More. Retrieved from [Link]

  • RxList. (n.d.). Carboprost Tromethamine: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • Memorial Sloan Kettering Cancer Center. (2022, December 12). Carboprost Tromethamine. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Carboprost (intramuscular route) - Side effects & dosage. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 12). What are the side effects of Carboprost Tromethamine? Retrieved from [Link]

  • He, W., Zhang, Y., & Li, H. (2024, June 21). Postpartum Haemorrhage and Carboprost for Its Prevention: A Narrative Review. Cureus, 16(6), e62908. [Link]

  • Remifentanil for Carboprost-Induced Adverse Reactions During Cesarean Delivery Under Combined Spinal-Epidural Anesthesia. (2020, June 30). Frontiers in Pharmacology, 11, 888. [Link]

  • Pharmacologic Advances in Canine and Feline Reproduction. (n.d.). Topics in Companion Animal Medicine, 28(3), 86-95. [Link]

  • Investigation of Beraprost Sodium on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertension. (n.d.). Animals, 12(8), 999. [Link]

  • Adverse Events Associated with Canine Vaccines 2023 Study. (2023, July 23). Hemopet. [Link]

  • Efficacy of carboprost tromethamine therapy in canine pyometra. (n.d.). ResearchGate. Retrieved from [Link]

  • Retrospective analysis of carboplatin-induced cumulative neutropenia in cancer-bearing dogs. (2024, July 19). Journal of the American Veterinary Medical Association, 1-7. [Link]

  • Adverse Effects of Chemotherapy in Dogs. (2017). World Veterinary Journal, 7(3), 74-82. [Link]

  • Canine gastrointestinal motility effects of prostaglandin F2 alpha in vivo. (n.d.). Prostaglandins, 25(6), 831-836. [Link]

  • Comprehensive Overview of Methods of Pregnancy Termination in Macaques and Marmosets. (2024, October 30). Animals, 14(21), 3233. [Link]

  • Evaluating the Safety and Efficacy of Capromorelin in Rhesus Macaques (Macaca mulatta). (2024, May 1). Journal of the American Association for Laboratory Animal Science, 63(3), 231-237. [Link]

  • Safety and biocompatibility of a novel biodegradable aflibercept-drug delivery system in rhesus macaques. (2025, March 4). Journal of Ocular Pharmacology and Therapeutics, 41(2), 118-129. [Link]

  • Increased Anxiety-Like Behaviors in Rats Experiencing Chronic Inflammatory Pain. (n.d.). Frontiers in Behavioral Neuroscience, 11, 193. [Link]

  • Behavioral and Neuronal Effects of Inhaled Bromine Gas: Oxidative Brain Stem Damage. (n.d.). Toxicological Sciences, 158(1), 162-172. [Link]

  • Behavioral changes following experimentally-induced acute myocardial infarction in rats. (n.d.). Physiology & Behavior, 151, 569-576. [Link]

  • Laboratory Routines Cause Animal Stress. (n.d.). WBI Studies Repository. [Link]

  • MSD Veterinary Manual. (n.d.). Fever of Unknown Origin in Animals. Retrieved from [Link]

  • MSD Veterinary Manual. (n.d.). Malignant Hyperthermia in Animals. Retrieved from [Link]

  • VIN. (2015). Treatment of Hyperthermia and Heat-Induced Illness. WSAVA 2015 Congress. [Link]

  • Vet Times. (2022, April 11). GI issues in small animals – management and treatment. Retrieved from [Link]

  • ACVIM consensus statement: Support for rational administration of gastrointestinal protectants to dogs and cats. (n.d.). Journal of Veterinary Internal Medicine, 32(6), 1835-1851. [Link]

  • dvm360. (n.d.). Respiratory monitoring under anesthesia (Proceedings). Retrieved from [Link]

  • Today's Veterinary Practice. (n.d.). Approach to Respiratory Distress in Dogs & Cats. Retrieved from [Link]

  • Veterian Key. (2025, May 1). Monitoring Ventilation. Retrieved from [Link]

  • Respiratory and cardiovascular effects of buprenorphine in conscious rabbits. (n.d.). Veterinary Anaesthesia and Analgesia, 35(2), 156-162. [Link]

  • Prostaglandins: effects on the gastrointestinal tract. (n.d.). Gut, 15(9), 735-743. [Link]

  • Frontiers. (2024, February 28). Brain, behavior, and physiological changes associated with predator stress–An animal model for trauma exposure in adult and neonatal rats. Retrieved from [Link]

  • Carboprost Tromethamine Injection - PRODUCT MONOGRAPH. (2024, April 11). Retrieved from [Link]

Sources

Optimization

Troubleshooting variability in 15(S)-15-Methyl prostaglandin F2α experiments

Technical Support Center: 15(S)-15-Methyl Prostaglandin F2α From the Senior Application Scientist's Desk: Welcome to the dedicated support center for 15(S)-15-Methyl Prostaglandin F2α (Carboprost). As a metabolically sta...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 15(S)-15-Methyl Prostaglandin F2α

From the Senior Application Scientist's Desk:

Welcome to the dedicated support center for 15(S)-15-Methyl Prostaglandin F2α (Carboprost). As a metabolically stable synthetic analog of Prostaglandin F2α (PGF2α), this compound is a powerful tool for investigating a range of biological processes, primarily through its potent agonism of the Prostaglandin F2α receptor (FP receptor).[1][2] However, its lipid nature and potent activity demand meticulous handling and experimental design to ensure reproducible and reliable results.

This guide is structured to provide rapid answers to common questions and in-depth, cause-and-effect troubleshooting for more complex experimental variability. My goal is to equip you not just with protocols, but with the scientific reasoning to adapt, validate, and confidently execute your research.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial queries.

Q1: How should I store and handle 15(S)-15-Methyl PGF2α?

A1: Proper storage is critical to prevent degradation. For long-term stability (≥ 2 years), store the compound as supplied (e.g., in methyl acetate or as a solid) at -20°C or -80°C.[2] Stock solutions in organic solvents like DMSO or ethanol should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere to prevent oxidation.[1] Avoid repeated freeze-thaw cycles.

Q2: What is the best solvent to use for making a stock solution?

A2: 15(S)-15-Methyl PGF2α is highly soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and DMF (>50-100 mg/mL).[2][3] For cell culture experiments, high-purity, anhydrous DMSO is the standard choice. Prepare a concentrated primary stock (e.g., 10-50 mM) in DMSO, which can then be serially diluted in your aqueous assay buffer or cell culture medium.

Q3: My compound precipitated when I diluted it into my aqueous buffer. What happened?

A3: This is a common issue when diluting a lipid-soluble compound from an organic stock into an aqueous solution. The final concentration of the organic solvent (e.g., DMSO) in your assay should be kept low (typically <0.1%) to maintain cell health and prevent compound precipitation. If precipitation occurs, consider using a carrier protein like fatty-acid-free Bovine Serum Albumin (BSA) in your buffer or reducing the final concentration of the prostaglandin.

Q4: Is the methyl ester form of 15-Methyl PGF2α biologically active?

A4: The methyl ester derivative is designed for increased membrane permeability.[3] In vivo or in cell-based systems containing esterase enzymes, the methyl ester is hydrolyzed to release the biologically active free acid, 15(S)-15-Methyl PGF2α.[3][4] If your experimental system lacks esterase activity (e.g., purified receptor preparations), you must use the free acid form.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Issues with Compound Preparation & Stability

Q: I've observed a progressive loss of activity from my stock solution over several weeks. What is the cause?

A: Causality & Solution

This indicates compound degradation. While 15(S)-15-Methyl PGF2α is more stable than native PGF2α, it is still a lipid susceptible to degradation.[2]

  • Oxidation: Prostaglandins are susceptible to oxidation.

    • Self-Validation Protocol: Prepare your stock solution, flush the vial headspace with dry nitrogen or argon before capping, and wrap the cap with paraffin film. Store at -80°C.[1] Compare the activity of this freshly prepared, carefully stored stock to an older stock solution in a parallel experiment.

  • Hydrolysis & pH Sensitivity: Prostaglandins can degrade in aqueous solutions, with the rate being pH-dependent.[5]

    • Self-Validation Protocol: Always prepare fresh working dilutions from your frozen organic stock for each experiment. Do not store the compound in aqueous buffers for extended periods. If you must, perform a time-course experiment (e.g., 0, 2, 8, 24 hours) at your assay's temperature and pH to quantify the rate of activity loss. Prostaglandins are generally more stable at slightly acidic to neutral pH.[5]

  • Adsorption to Plastics: Lipids can adsorb to the surface of plastic labware, reducing the effective concentration.

    • Self-Validation Protocol: Use low-adhesion polypropylene tubes and pipette tips for preparing stock and serial dilutions. When possible, siliconized or glass containers are preferable for long-term storage of dilute solutions.

Guide 2: Variability in Cell-Based Assays

Q: My dose-response curve is inconsistent between experiments. Sometimes the EC50 shifts, and other times the maximum response varies.

A: Causality & Solution

Inconsistent dose-response curves in cell-based assays are a multifactorial problem. The key is to systematically control each variable.[6]

  • Cell Health & Passage Number: Cellular responses are highly dependent on the physiological state of the cells.

    • Expertise: Cells at high passage numbers can exhibit altered receptor expression and signaling fidelity. Similarly, cells that are overly confluent or, conversely, too sparse, will respond differently.[7]

    • Self-Validation Protocol:

      • Maintain a strict cell passage protocol. Only use cells within a defined, low-passage number range for your experiments.

      • Seed cells at a consistent density to ensure they are in the exponential growth phase (e.g., 70-80% confluency) at the time of the experiment.[7]

      • Perform a cell viability assay (e.g., Trypan Blue exclusion or a commercial viability assay) with each experiment to confirm consistent cell health.

  • Receptor (FP) Expression Levels: The magnitude of the response is directly proportional to the number of functional FP receptors on the cell surface.

    • Expertise: FP receptor expression can be influenced by serum components, cell density, and differentiation state.

    • Self-Validation Protocol: If variability persists, consider validating FP receptor expression via RT-qPCR or Western blot at the specific passage number and confluency you use for your assays. This provides a crucial baseline.

  • Assay Incubation Time & Temperature: The kinetics of receptor activation and downstream signaling can affect the measured endpoint.

    • Expertise: An insufficient incubation time may not allow the signaling cascade to reach its peak, while an overly long incubation can lead to receptor desensitization or degradation of the signaling molecule being measured.

    • Self-Validation Protocol: Conduct a time-course experiment where you stimulate the cells with a fixed concentration of 15(S)-15-Methyl PGF2α (e.g., the EC80) and measure the response at multiple time points (e.g., 5, 15, 30, 60, 120 minutes). This will define the optimal incubation time for your specific cell type and endpoint. Ensure your incubator provides uniform and stable temperature control.

Guide 3: Unexpected or Off-Target Effects

Q: I'm observing a biological effect at concentrations much higher than the expected EC50 for the FP receptor. Is this an off-target effect?

A: Causality & Solution

It is highly probable. While 15(S)-15-Methyl PGF2α is a specific FP receptor agonist, at high concentrations, it may interact with other prostanoid receptors (e.g., EP receptors) or induce non-receptor-mediated effects.[8]

  • Cross-reactivity with other Prostanoid Receptors: The family of prostanoid receptors has some structural homology.

    • Expertise: High micromolar concentrations of an agonist can often overcome the selectivity for its primary receptor and activate related receptors with lower affinity.

    • Self-Validation Protocol:

      • Use a Specific Antagonist: The most definitive way to confirm the involvement of the FP receptor is to pre-incubate your cells with a selective FP receptor antagonist. If the observed effect is blocked by the antagonist, it is mediated by the FP receptor.

      • Test in a Receptor-Null Cell Line: If available, perform the experiment in a cell line that is genetically confirmed not to express the FP receptor (PTGFR gene knockout/knockdown). An effect that persists in these cells is definitively off-target.

  • Solvent Toxicity: The vehicle (e.g., DMSO) used to dissolve the compound can have its own biological effects at higher concentrations.

    • Self-Validation Protocol: Always include a "vehicle control" group in your experimental design. This group should be treated with the highest concentration of the solvent used in your dose-response curve. This ensures that the observed effects are due to the compound and not the solvent.

Part 3: Key Protocols & Data

Protocol 1: Preparation of 10 mM Stock Solution

This protocol provides a self-validating system for preparing a reliable stock solution.

  • Pre-analysis: Allow the vial of 15(S)-15-Methyl PGF2α (Formula Weight: 368.5 g/mol ) to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

  • Reconstitution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to a 1 mg vial, add 271.4 µL of DMSO.[1]

  • Dissolution: Vortex the vial for 1-2 minutes until the compound is fully dissolved. A brief sonication in a water bath can aid dissolution if needed.[1]

  • QC Check: Visually inspect the solution against a bright light to ensure there is no particulate matter.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in low-adhesion polypropylene tubes. Flush each vial with nitrogen gas before sealing. Store immediately at -80°C.

  • Validation: Use one fresh aliquot for a standard dose-response assay to establish its baseline EC50. This value serves as the reference for all future experiments using this stock batch.

Data Table: Solubility and Stability
ParameterSolvent/ConditionSpecificationSource(s)
Solubility DMSO>100 mg/mL[2]
Ethanol>100 mg/mL[2]
DMF>100 mg/mL[2]
PBS (pH 7.2)>10 mg/mL[2]
Stability (Stock in DMSO) -80°CStable for up to 6 months (under nitrogen)[1]
-20°CStable for up to 1 month (under nitrogen)[1]
Stability (As Supplied) -20°C≥ 2 years[2]

Part 4: Signaling Pathways & Workflows

FP Receptor Signaling Cascade

15(S)-15-Methyl PGF2α binds to the FP receptor, a G-protein coupled receptor (GPCR). The FP receptor primarily couples to the Gαq subunit of the heterotrimeric G-protein.[9][10] This initiates a well-defined signaling cascade leading to an increase in intracellular calcium.[11]

FP_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand 15(S)-15-Methyl PGF2α FP_Receptor FP Receptor (PTGFR) Ligand->FP_Receptor Binds G_Protein Gαq/βγ FP_Receptor->G_Protein Activates PLC Phospholipase Cβ (PLCβ) G_Protein->PLC Activates Gαq PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ ER->Ca2_release Releases Ca2_release->PKC Co-activates Downstream Downstream Cellular Responses (e.g., Contraction, Proliferation) Ca2_release->Downstream Activates Ca²⁺- dependent pathways PKC->Downstream Phosphorylates Targets

Caption: Canonical Gαq signaling pathway activated by 15(S)-15-Methyl PGF2α.

Validated Experimental Workflow for Cell-Based Assays

This workflow diagram illustrates a self-validating process for conducting a dose-response experiment, incorporating critical quality control checkpoints to minimize variability.

Workflow Start Start: Experimental Design Prep_Cells 1. Prepare Cells (Consistent Passage & Seeding Density) Start->Prep_Cells QC1 QC Check 1: - Cell Count - Viability (>95%) - Confluency (70-80%) Prep_Cells->QC1 QC1->Start FAIL (Re-culture/Re-seed) Prep_Cmpd 2. Prepare Compound Dilutions (Fresh from -80°C stock) QC1->Prep_Cmpd PASS Controls Include Controls: - Vehicle (e.g., 0.1% DMSO) - Positive Control Agonist - Negative Control (Buffer) Prep_Cmpd->Controls Treatment 3. Cell Treatment (Add compound/controls to plate) Prep_Cmpd->Treatment Controls->Treatment Incubation 4. Incubation (Validated Time & Temp) Treatment->Incubation Assay 5. Perform Assay (e.g., Calcium flux, IP1 accumulation) Incubation->Assay QC2 QC Check 2: - Plate uniformity (Visual) - Signal-to-Basal Ratio - Z'-factor (if applicable) Assay->QC2 QC2->Start FAIL (Troubleshoot Assay) Analysis 6. Data Analysis (Non-linear regression) QC2->Analysis PASS End End: Validated Results Analysis->End

Caption: A self-validating workflow for cell-based assays with QC checkpoints.

References

  • O'Brien WF, Cefalo RC. The use of 15 methyl F2 alpha prostaglandin (Prostin 15M) for the control of postpartum hemorrhage. Clin Perinatol. 1981;8(3):757-65. [Link]

  • Robins J, Mann LI. The effect of a 15(S)-15-methyl prostaglandin F2 alpha (methyl ester) suppository upon termination of early pregnancy. Fertil Steril. 1976;27(1):104-9. [Link]

  • Hankins GD, Berryman GK Jr, Scott RT Jr, Hood D. Maternal arterial desaturation with 15-methyl prostaglandin F2 alpha for uterine atony. Obstet Gynecol. 1988;72(3 Pt 1):367-70. [Link]

  • Gruber W, Brenner WE, Staurovsky LG, et al. Termination of early gestation with a single vaginal suppository of (15S)-15-methyl-prostaglandin F2alpha methyl ester. Am J Obstet Gynecol. 1977;127(5):554-6. [Link]

  • Lindén A, Olund A. Intravenous infusion of 15 methyl-prostaglandin F2 alpha (Prostinfenem) in women with heavy post-partum hemorrhage. Acta Obstet Gynecol Scand. 1984;63(7):621-3. [Link]

  • Akre S, Maniar K. Prostaglandins. In: StatPearls. StatPearls Publishing; 2024. [Link]

  • Sales KJ, Milne SA, Williams AR, Anderson RA, Jabbour HN. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways. J Clin Endocrinol Metab. 2004;89(2):986-93. [Link]

  • Gq alpha subunit. Wikipedia. [Link]

  • What is the mechanism of Carboprost Tromethamine? Patsnap Synapse. [Link]

  • Wettschureck N, Offermanns S. Cell signalling diversity of the Gqalpha family of heterotrimeric G proteins. Cell Signal. 2005;17(12):1496-506. [Link]

  • Liu M, Boutaud O, Oates JA. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Prostaglandins Other Lipid Mediat. 2011;96(1-4):52-7. [Link]

  • Prostaglandins: What They Are and Their Role in the Body. Healthline. [Link]

  • Carboprost Tromethamine. PubChem. [Link]

  • Prostaglandin F receptor. Wikipedia. [Link]

  • Prostaglandins: What It Is, Function & Side Effects. Cleveland Clinic. [Link]

  • Carboprost trometamol. Therapeutic Goods Administration (TGA). [Link]

  • Gq Pathway Of G-Protein-Coupled Receptors Explained | Clip. YouTube. [Link]

  • Hemabate® carboprost tromethamine injection, USP. accessdata.fda.gov. [Link]

  • Chen Y, Li Y, Liu Y, et al. Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. Front Pharmacol. 2023;14:1169389. [Link]

  • PTGFR - Prostaglandin F2-alpha receptor - Homo sapiens (Human). UniProtKB. [Link]

  • Gαq Signaling. GeneGlobe - QIAGEN. [Link]

  • Kunapuli P, Kasyanov V, Lawson JA, et al. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Front Pharmacol. 2013;4:53. [Link]

  • Georgiou J, Sarr O, Ntambi FA, et al. Gαq proteins: molecular pharmacology and therapeutic potential. Int J Mol Sci. 2019;20(3):529. [Link]

  • Prostaglandins: What are they? Medical News Today. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • Carboprost (intramuscular route). Mayo Clinic. [Link]

  • PTGFR - prostaglandin F receptor (FP). WikiGenes. [Link]

Sources

Troubleshooting

Managing gastrointestinal side effects of 15-methyl PGF2α in lab animals

Introduction & Mechanism of Action Welcome to the technical support hub for 15-methyl Prostaglandin F2α (15-m-PGF2α). This compound is a potent, long-acting analog of natural PGF2α.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

Welcome to the technical support hub for 15-methyl Prostaglandin F2α (15-m-PGF2α). This compound is a potent, long-acting analog of natural PGF2α. Unlike natural prostaglandins, the 15-methyl group prevents rapid degradation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), significantly extending its half-life.

The Core Issue: The therapeutic target (uterine or ocular smooth muscle) and the off-target organs (gastrointestinal tract) share the same receptor: the FP Receptor . Activation of FP receptors in the GI tract triggers a calcium-dependent cascade, leading to violent smooth muscle contraction (cramping/diarrhea) and, in capable species, emesis.

Mechanistic Pathway (Visualization)

The following diagram illustrates why GI side effects are intrinsic to the drug's mechanism, not merely a toxicity signal.

G Drug 15-methyl PGF2α Receptor FP Receptor (G-protein coupled) Drug->Receptor Binds Enzyme Phospholipase C (PLC) Activation Receptor->Enzyme Gq Protein Messenger IP3 Generation Enzyme->Messenger Calcium Intracellular Ca2+ Release (Sarcoplasmic Reticulum) Messenger->Calcium Muscle Smooth Muscle Contraction (MLCK) Calcium->Muscle Activates Outcome GI Hyper-motility (Diarrhea / Emesis) Muscle->Outcome

Figure 1: The Gq-protein coupled signaling cascade where 15-methyl PGF2α triggers calcium release, causing unavoidable smooth muscle contraction in the gut.

Species-Specific Protocols

The management strategy must be dictated by the species' physiological capability to vomit.

A. Rodent Protocol (Rats/Mice)

Physiological Context: Rodents lack the emetic reflex. The primary adverse event is severe diarrhea and abdominal cramping (writhing), which can lead to rapid dehydration and confounding stress data.

Pre-emptive Mitigation Strategy: Do not wait for symptoms. Prophylaxis is required for doses >0.5 mg/kg.

StepCompoundDosage (Rat/Mouse)RouteTimingMechanism
1 Loperamide 0.5 - 1.0 mg/kgPO / SC30-60 min before PGF2αMu-opioid agonist; inhibits peristalsis and fluid secretion.
2 15-m-PGF2α Experimental DoseIM / SCT = 0FP Receptor Agonist.
3 Saline 10-20 mL/kgSCT + 1 hrProphylactic hydration to offset fluid loss.

Technical Note: Loperamide is superior to anticholinergics (like atropine) because it prevents fluid pooling in the intestine (enteropooling) without causing severe tachycardia, which might interfere with cardiovascular readouts [1, 4].

B. Non-Rodent Protocol (Dogs/Primates/Swine)

Physiological Context: These species possess a chemoreceptor trigger zone (CTZ). 15-m-PGF2α causes emesis via both peripheral vagal stimulation (gut cramping) and central mechanisms.

The "Double-Blockade" Strategy: Single-agent therapy often fails against high-dose prostaglandins. A combination of NK1 receptor antagonists and 5-HT3 antagonists is the gold standard.

StepCompoundDosage (Canine/NHP)RouteTimingMechanism
1 Maropitant 1.0 mg/kgSC60 min before PGF2αNK1 Antagonist (Blocks Substance P in CTZ & Gut).
2 Ondansetron 0.5 mg/kgIM / IV30 min before PGF2α5-HT3 Antagonist (Blocks serotonin signal from gut vagus).
3 15-m-PGF2α Experimental DoseDeep IMT = 0Deep IM reduces local pain compared to SC.

Troubleshooting & FAQs

Symptom Management Workflow

Use this logic flow to manage unexpected adverse events during the study.

DecisionTree Start Adverse Event Detected CheckType Identify Symptom Start->CheckType Emesis Vomiting (Non-Rodents) CheckType->Emesis Diarrhea Diarrhea (All Species) CheckType->Diarrhea Pain Writhing / Vocalization CheckType->Pain Act_Emesis Administer Ondansetron IV (Rescue Dose) Emesis->Act_Emesis Act_Diarrhea Hydrate (Lactated Ringers) + Loperamide Rescue Diarrhea->Act_Diarrhea Act_Pain Verify Injection Depth Consider Buprenorphine Pain->Act_Pain

Figure 2: Decision support tree for acute symptom management.

Frequently Asked Questions

Q: Why is 15-methyl PGF2α causing more severe diarrhea than the natural PGF2α I used previously? A: The 15-methyl group at C-15 blocks the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . This enzyme is responsible for the rapid biological inactivation of natural prostaglandins. Consequently, 15-methyl PGF2α circulates longer and maintains high concentrations at the smooth muscle receptors in the gut, leading to prolonged and more intense peristalsis [1, 2].

Q: Can I use NSAIDs (Meloxicam/Carprofen) to treat the side effects? A: No. NSAIDs work by inhibiting Cyclooxygenase (COX) enzymes to stop the synthesis of endogenous prostaglandins. They do not block the receptors (FP receptors) that 15-methyl PGF2α activates. Using NSAIDs here is mechanistically futile for the side effects and may introduce renal confounding factors [5].

Q: The animals are vocalizing immediately upon injection. Is this GI cramping? A: Immediate vocalization (<1 min) is likely injection site pain , not GI cramping. Prostaglandins are algogenic (pain-inducing) and acidic.

  • Solution: Ensure the injection is Deep Intramuscular (IM) , not Subcutaneous (SC). SC injections deposit the irritant near cutaneous nociceptors. Buffer the solution if possible.

Q: Does Loperamide interfere with the uterine/reproductive effects of the drug? A: Generally, no. Loperamide is a peripheral mu-opioid agonist that does not cross the blood-brain barrier well and acts locally on the enteric nervous system. It inhibits circular and longitudinal muscle of the intestine but has minimal effect on uterine smooth muscle contractility at therapeutic doses [4].

References

  • Karim, S.M., et al. (1973). "Interruption of pregnancy by prostaglandin 15-methyl F2alpha."[1][2][3][4] PubMed. Link

  • Bygdeman, M., et al. (1974). "The effect of a 15(S)-15-methyl prostaglandin F2 alpha (methyl ester) suppository upon termination of early pregnancy." Prostaglandins.[5][1][3][4][6][7][8][9][10] Link

  • Toppozada, M., et al. (1981).[7] "Control of intractable atonic postpartum hemorrhage by 15-methyl prostaglandin F2 alpha." Obstetrics & Gynecology. Link

  • Hardcastle, J., et al. (1981). "The action of loperamide in inhibiting prostaglandin-induced intestinal secretion in the rat."[10][11] British Journal of Pharmacology. Link

  • Graham, G.G., et al. (2013). "Mechanism of action of paracetamol." American Journal of Therapeutics. Link

Sources

Optimization

Controlling for temperature sensitivity of 15-methyl PGF2α

Technical Support Guide for Research Applications Senior Application Scientist Note: 15-methyl Prostaglandin F2α (Carboprost) presents a dual-challenge in research environments: it is chemically sensitive to thermal degr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide for Research Applications

Senior Application Scientist Note: 15-methyl Prostaglandin F2α (Carboprost) presents a dual-challenge in research environments: it is chemically sensitive to thermal degradation (requiring strict cold-chain adherence) and physiologically pyrogenic (inducing temperature spikes in in vivo subjects). This guide addresses both the preservation of the molecule's integrity and the control of its physiological variables.

Module 1: Chemical Stability & The Cold Chain

Q: My shipment arrived with the ice pack thawed. Is the compound compromised?

Status: Potentially Compromised (Verify Immediately)

The Mechanism: Prostaglandins are chemically labile. While the 15-methyl group protects against enzymatic degradation (by 15-hydroxy prostaglandin dehydrogenase), it does not confer thermal stability. Exposure to heat accelerates dehydration of the cyclopentane ring, leading to the formation of A-series and B-series prostaglandins, or epimerization at the C-15 position.

The Diagnostic Protocol: If the shipment temperature exceeded 4°C for >24 hours, perform a Thin Layer Chromatography (TLC) or HPLC check before use.

  • Intact 15-methyl PGF2α: Single distinct spot/peak.

  • Degraded: Appearance of secondary spots (dehydration products often absorb UV differently).

Q: Why is the stock solution supplied in Methyl Acetate? Can I switch solvents?

Answer: Methyl acetate is used for its high solubility and ease of evaporation, but it poses a concentration risk .

The Risk: Methyl acetate is highly volatile. If the vial is left open at room temperature for even 2 minutes, solvent evaporates, effectively increasing the concentration of the remaining solution. This leads to overdosing in subsequent experiments.

Solvent Switching Protocol: To exchange methyl acetate for a more stable solvent (like DMSO or Ethanol) for long-term aliquoting:

  • Evaporate: Use a gentle stream of Nitrogen or Argon gas. Do not use a vacuum centrifuge (SpeedVac) without strict temperature control, as friction heat can degrade the lipid.

  • Reconstitute: Immediately add Ethanol or DMSO.

  • Purge: Overlay the vial with inert gas before capping.

Solubility & Stability Table

Solvent SystemSolubility LimitStability (-20°C)Stability (-80°C)Notes
Methyl Acetate >50 mg/mL1 Month6 MonthsHighly volatile. Handle on ice.
Ethanol >100 mg/mL3 Months1 YearRecommended for stock.
DMSO >100 mg/mL3 Months1 YearHigh freezing point; may crystallize.
PBS (pH 7.2) >10 mg/mL< 24 HoursN/APrepare fresh daily. Unstable.

Module 2: Experimental Workflow Visualization

The following diagram outlines the critical control points to prevent chemical degradation during handling.

G cluster_decay Degradation Trap Storage Stock Storage (-80°C / Inert Gas) Thaw Thaw on Ice (Do NOT heat) Storage->Thaw Solvent Solvent Check (Methyl Acetate?) Thaw->Solvent Evap N2 Stream Evaporation Solvent->Evap If Methyl Acetate (Exchange Required) Dilution Aqueous Dilution (PBS pH 7.4) Solvent->Dilution If Ethanol/DMSO Recon Reconstitute (DMSO/Ethanol) Evap->Recon Recon->Dilution Exp Immediate Use (< 4 Hours) Dilution->Exp Degradation Risk Starts Here

Caption: Critical Control Points (CCP) for 15-methyl PGF2α handling. Note the mandatory solvent exchange for methyl acetate stocks and the "Degradation Trap" once in aqueous buffer.

Module 3: Troubleshooting In Vivo Pyrogenic Effects

Senior Scientist Insight: Researchers often mistake "temperature sensitivity" solely for chemical stability. However, 15-methyl PGF2α is a potent pyrogen . In animal models (rhesus monkeys, rats), intramuscular injection can induce significant fever, which acts as a confounding variable in physiological data.

Q: My treated animals are showing erratic metabolic data. Is the drug toxic?

Answer: It is likely not toxicity, but the pyrogenic response .

The Mechanism: Prostaglandins of the F-series can cross the blood-brain barrier or signal via circumventricular organs to alter the hypothalamic set-point. This results in:

  • Elevated core body temperature.

  • Shivering/behavioral changes.[1]

  • Altered metabolic rate.

Control Protocol: If your study focuses on metabolic or hemodynamic parameters, you must control for the pyrogenic effect:

  • Pre-treatment: Consider using a COX inhibitor (like indomethacin) only if it does not interfere with your specific pathway of interest. Note that this blocks endogenous PG synthesis.

  • Thermoregulation: Maintain animals in a strictly temperature-controlled environment.

  • Data Normalization: Measure rectal temperature alongside your primary variable to covariate the fever response.

Module 4: The pH Trap (Recipitation & Degradation)

Q: I diluted the stock into my culture media and it precipitated. Why?

Answer: This is a solubility shock caused by the pH and ionic strength of the media.

The Solution: 15-methyl PGF2α (free acid) has limited water solubility.

  • The "Bridge" Method: Do not pipet directly from pure stock to media.

    • Step A: Dilute stock 1:10 in Ethanol.

    • Step B: Add this intermediate slowly to the vortexing media.

  • pH Check: Ensure your buffer is pH 7.2 - 7.4.

    • Acidic pH (<6.0): Accelerates degradation to A-series prostaglandins.

    • Basic pH (>9.0): Increases solubility but may cause base-catalyzed isomerization over long periods (though Tromethamine salt is stable at pH 9.55).

Degradation Pathway Visualization

Degradation Active 15-methyl PGF2α (Active Agonist) Heat Heat / Acid Active->Heat Dehydration Dehydration (-H2O) Heat->Dehydration PGA 15-methyl PGA2 (Inactive/Off-target) Dehydration->PGA PGB 15-methyl PGB2 (UV Active) PGA->PGB Isomerization

Caption: Chemical degradation pathway. Heat or acid catalyzes dehydration of the cyclopentane ring, rendering the molecule inactive at the FP receptor.

References

  • Pfizer. (2014).[2] Hemabate (Carboprost Tromethamine) Sterile Solution Prescribing Information. Retrieved from [Link][3]

  • United States Pharmacopeia (USP). (2008). Carboprost Tromethamine Monograph. USP 29-NF 24. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 15(S)-15-Methyl Prostaglandin F2α (Carboprost Tromethamine)

Welcome to the comprehensive technical support guide for 15(S)-15-Methyl Prostaglandin F2α, also known as Carboprost. This resource is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 15(S)-15-Methyl Prostaglandin F2α, also known as Carboprost. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this potent synthetic prostaglandin analogue. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address and mitigate batch-to-batch variability, ensuring the consistency and reliability of your experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, properties, and potential issues with 15(S)-15-Methyl Prostaglandin F2α.

Q1: What is 15(S)-15-Methyl Prostaglandin F2α and what are its primary applications?

A1: 15(S)-15-Methyl Prostaglandin F2α (Carboprost) is a synthetic analogue of the naturally occurring Prostaglandin F2α.[1][2] The key structural modification is the addition of a methyl group at the C15 position, which makes the molecule more resistant to metabolic degradation.[3] Its primary clinical use is as an oxytocic agent to stimulate uterine contractions, particularly for the treatment of postpartum hemorrhage due to uterine atony that has not responded to conventional therapies.[4][5][6][7] In a research context, it is used to study prostaglandin receptor signaling, smooth muscle physiology, and reproductive biology.

Q2: My recent batch of 15(S)-15-Methyl Prostaglandin F2α is showing lower potency in my bioassay compared to previous batches. What could be the cause?

A2: Batch-to-batch variability in potency can stem from several factors. The most common culprits are:

  • Purity and Impurity Profile: The presence of inactive isomers or related impurities can reduce the effective concentration of the active compound.

  • Degradation: Prostaglandins can be sensitive to temperature, pH, and light. Improper storage or handling can lead to degradation.

  • Solvent/Vehicle Effects: The solubility and stability of the compound can be influenced by the solvent used. Ensure the compound is fully dissolved and that the solvent itself is not affecting the bioassay.

  • Assay Conditions: Changes in cell passage number, reagent lots, or incubation times can all contribute to apparent shifts in potency.

Q3: What are the recommended storage conditions for 15(S)-15-Methyl Prostaglandin F2α?

A3: For long-term stability, 15(S)-15-Methyl Prostaglandin F2α should be stored at -20°C.[8] Stock solutions, especially in organic solvents, should also be stored at -20°C and ideally protected from light. Repeated freeze-thaw cycles should be avoided. For aqueous solutions, the pH is a critical factor for stability; studies have shown that stability increases at a higher pH, with optimal stability observed around pH 9.55.[1]

Q4: How should I prepare a stock solution of 15(S)-15-Methyl Prostaglandin F2α?

A4: 15(S)-15-Methyl Prostaglandin F2α as the tromethamine salt is readily soluble in water at concentrations greater than 75 mg/mL.[5][6][7] For research applications, it is also soluble in organic solvents such as ethanol, DMSO, and DMF at high concentrations.[2] When preparing stock solutions, it is crucial to use high-purity solvents and store the solution in appropriate containers (e.g., glass vials with airtight caps) at -20°C. For in vivo studies, specific formulations using excipients like DMSO, PEG300, and Tween-80 may be required to ensure solubility and bioavailability.[4]

Q5: Are there any known impurities I should be aware of?

A5: Yes, potential impurities can arise during the synthesis of 15(S)-15-Methyl Prostaglandin F2α. A key aspect of quality control is monitoring for these impurities. For example, certain synthetic routes may result in the formation of isomers or related prostaglandin structures. A high-purity sample should have minimal levels of these impurities. For instance, some high-purity preparations specify that certain impurities should be less than 0.5%.[9]

II. Troubleshooting Guides

This section provides a more detailed, systematic approach to resolving common issues encountered during experimentation.

Guide 1: Diagnosing and Addressing Inconsistent Bioassay Results

Inconsistent results in bioassays, such as uterine contraction assays or receptor binding assays, are a common challenge. This guide will help you systematically troubleshoot the issue.

Problem: You observe a significant shift in the EC50 value or maximal response of your bioassay between different batches of 15(S)-15-Methyl Prostaglandin F2α.

Initial Steps:

  • Verify Compound Identity and Purity:

    • Request the Certificate of Analysis (CofA) for each batch from the supplier. Pay close attention to the purity value (typically ≥98% by HPLC) and the methods used for characterization.[8]

    • If possible, perform an in-house identity check using a validated analytical method, such as HPLC, comparing the retention time to a certified reference standard.

  • Assess Compound Stability:

    • Review your handling and storage procedures. Has the compound been exposed to elevated temperatures, light, or multiple freeze-thaw cycles?

    • Consider the age of the stock solutions. Prostaglandins in solution can degrade over time. It is advisable to prepare fresh stock solutions from the solid material for critical experiments.

Workflow for Troubleshooting Bioassay Variability:

G A Inconsistent Bioassay Results Observed B Review Certificate of Analysis (CofA) for each batch A->B C Purity and Impurity Profile within Specification? B->C D Contact Supplier for Investigation C->D No F Confirm Chemical Integrity C->F Yes E Perform In-house Analytical Characterization (HPLC/MS) D->E E->F G Investigate Bioassay System F->G H Check Cell Line/Tissue Viability and Passage Number G->H I Validate Reagent Performance (e.g., buffers, media) H->I J Review Assay Protocol and Execution I->J M Consider Vehicle/Solvent Effects J->M K Standardize Protocol and Re-run Assay with Reference Standard L Problem Resolved K->L M->K

Caption: Troubleshooting workflow for bioassay variability.

Detailed Troubleshooting Steps:

  • Chemical Integrity: If the CofA is in order, the next step is to confirm the chemical integrity of your working solutions. An HPLC analysis can reveal degradation products or precipitation.

  • Bioassay System Validation: If the compound's integrity is confirmed, the focus should shift to the bioassay itself.

    • Cell/Tissue Health: Ensure that the cells or tissues used are healthy and within a consistent passage number range. Cellular responses to stimuli can change with excessive passaging.

    • Reagent Consistency: Use the same lots of media, serum, and other critical reagents for all experiments if possible. If not, validate new lots to ensure they do not alter the assay performance.

    • Vehicle Control: The solvent used to dissolve the prostaglandin can have its own biological effects. Always include a vehicle control in your experiments and ensure the final concentration of the solvent is consistent across all wells and does not exceed a level known to be non-toxic to the cells.

  • Use of a Reference Standard: A certified reference standard (e.g., from USP) is an invaluable tool for troubleshooting.[3] By running the reference standard in parallel with your different batches, you can determine if the variability is due to the compound itself or the assay system.

Guide 2: Addressing Solubility and Formulation Challenges

The physical properties of 15(S)-15-Methyl Prostaglandin F2α can present challenges in preparing stable and effective formulations for in vitro and in vivo studies.

Problem: You are observing precipitation of the compound in your aqueous assay buffer or need to prepare a formulation for animal studies.

Key Considerations:

  • pH: The solubility of prostaglandins is pH-dependent. While the tromethamine salt is water-soluble, changes in buffer pH can affect its stability and solubility.[5][6][7]

  • Co-solvents: For high concentrations or specific delivery routes, co-solvents may be necessary. Common choices include ethanol, DMSO, and PEGylating agents.[4]

  • Excipients: In pharmaceutical formulations, excipients like tromethamine (as a buffer), sodium chloride (for tonicity), and benzyl alcohol (as a preservative) are used.[4][5][7] These can influence the stability and bioavailability of the active ingredient.

Formulation Strategies:

Application Recommended Solvents/Formulation Key Considerations
In Vitro Bioassay Aqueous buffer (e.g., PBS, pH 7.2), Ethanol, DMSOEnsure final solvent concentration is low and consistent across all conditions. Pre-dissolve in a small amount of organic solvent before diluting in aqueous buffer.
In Vivo (Systemic) Saline with co-solvents (e.g., 10% DMSO, 40% PEG300, 5% Tween-80)[4]The formulation should be sterile and non-toxic at the administered volume. Test for any vehicle-induced effects.
In Vivo (Local) Formulations with controlled-release properties may be considered.The release kinetics and local tissue compatibility are critical.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments related to the quality control and characterization of 15(S)-15-Methyl Prostaglandin F2α.

Protocol 1: Stability-Indicating RP-HPLC Method for Purity and Assay

This protocol is adapted from a validated method for the quantitation of Carboprost Tromethamine in injection dosage form and is suitable for assessing purity and stability.[10]

Objective: To determine the purity of a 15(S)-15-Methyl Prostaglandin F2α sample and to quantify its concentration.

Materials:

  • 15(S)-15-Methyl Prostaglandin F2α sample

  • 15(S)-15-Methyl Prostaglandin F2α reference standard (e.g., USP grade)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Orthophosphoric acid

  • HPLC grade water

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile, methanol, and water in a ratio of 40:30:30 (v/v/v). Adjust the pH to 3.0 with orthophosphoric acid. Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh and dissolve the 15(S)-15-Methyl Prostaglandin F2α reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the sample (e.g., 83-249 µg/mL).[10]

  • Sample Solution Preparation: Accurately weigh and dissolve the 15(S)-15-Methyl Prostaglandin F2α sample in the mobile phase to a concentration within the linear range of the assay.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (4.6 x 250 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Methanol:Water (40:30:30, v/v/v), pH 3.0

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

  • Analysis: Inject the standard and sample solutions into the HPLC system. Record the chromatograms.

  • Calculations:

    • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Assay: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of the sample from the calibration curve.

Acceptance Criteria (based on USP monograph):

Parameter Acceptance Criteria
Assay (Drug Substance) 95.0% - 105.0% (as Carboprost Tromethamine)[11]
Assay (Injection) 90.0% - 110.0% (of labeled amount of Carboprost)[3]
Purity (HPLC) Main peak should be the most prominent. Specific impurity limits may apply.[9]

Workflow for HPLC Analysis:

G A Prepare Mobile Phase D Set Up HPLC System A->D B Prepare Standard Solutions E Inject Standards and Sample B->E C Prepare Sample Solution C->E D->E F Acquire Chromatograms E->F G Integrate Peaks and Calculate Results F->G H Compare Results to Specifications G->H

Caption: Workflow for HPLC analysis of Carboprost.

Protocol 2: Forced Degradation Study

This protocol provides a framework for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of the analytical method.

Objective: To investigate the degradation of 15(S)-15-Methyl Prostaglandin F2α under various stress conditions.

Materials:

  • 15(S)-15-Methyl Prostaglandin F2α

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • Heating oven

  • UV lamp

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature for a specified time. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H2O2 and keep at room temperature for a specified time.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified time.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a specified time.

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method described in Protocol 1. Compare the chromatograms to that of an unstressed sample.

Data Interpretation:

  • Identify any new peaks that appear in the chromatograms of the stressed samples. These are potential degradation products.

  • The HPLC method is considered stability-indicating if it can resolve the main peak from all degradation product peaks.

  • The degradation pattern provides insights into the stability of the molecule under different conditions.

IV. References

  • Carboprost (15(S)-15-Methyl Prostaglandin F2α). (n.d.). MedchemExpress.com.

  • USP-NF. (n.d.). USP Monographs: Carboprost Tromethamine. USP29-NF24.

  • JAMP Pharma Corporation. (2024, April 11). Carboprost Tromethamine Injection - PRODUCT MONOGRAPH.

  • usp31nf26s1_m13150. (n.d.). USP Monographs: Carboprost Tromethamine Injection. uspbpep.com.

  • Pfizer Canada Inc. (2014, February 21). PRODUCT MONOGRAPH HEMABATE® STERILE SOLUTION (carboprost tromethamine injection USP) 250 µg/mL Prostaglandin.

  • Pharmaffiliates. (n.d.). Carboprost-impurities.

  • FDA. (n.d.). Hemabate® carboprost tromethamine injection, USP. accessdata.fda.gov.

  • SciSpace. (n.d.). Therapeutic error: Carboprost Tromethamine Given to a Newborn Intramuscularly.

  • Cayman Chemical. (n.d.). 15(S)-15-methyl Prostaglandin F 2α.

  • Chemignition Laboratory. (2025, February 4). Carboprost Tromethamine Supplier.

  • Google Patents. (n.d.). CN102816099A - High-purity carboprost tromethamine, and preparation method and application thereof.

  • PMC. (2024, June 21). Postpartum Haemorrhage and Carboprost for Its Prevention: A Narrative Review.

  • ResearchGate. (2025, August 9). Simultaneous determination of carboprost methylate and its active metabolite carboprost in dog plasma by liquid chromatography–tandem mass spectrometry with positive/negative ion-switching electrospray ionization and its application to a pharmacokinetic study.

  • PubChem. (n.d.). Carboprost Tromethamine.

  • Drugs.com. (n.d.). Carboprost Monograph for Professionals.

  • Flower, R. J. (2006). Prostaglandins, bioassay and inflammation. British Journal of Pharmacology, 147(Suppl 1), S182–S192.

  • Medscape. (n.d.). Hemabate (carboprost tromethamine) dosing, indications, interactions, adverse effects, and more.

  • Sigma-Aldrich. (n.d.). Carboprost tromethamine = 98 HPLC 58551-69-2.

  • PMC. (n.d.). A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action.

  • PubMed. (n.d.). Quantitation by Bioassay of Mixtures of Prostaglandins E2 and I2.

  • A SIMPLE RP-HPLC METHOD FOR QUANTITATION OF CARBOPROST TROMETHAMINE IN INJECTION DOSAGE FORM. (n.d.).

  • PubMed. (1984). Increased beat-to-beat variability during uterine contractions: a common association in uncomplicated labor.

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.

  • PMC. (n.d.). Prostaglandins and Inflammation.

  • ResearchGate. (2025, August 7). The Shape of Uterine Contractions and Labor Progress in the Spontaneous Active Labor.

  • YouTube. (2013, June 18). Developing Robust Potency Assays for Validation - A Case Study.

  • ResearchGate. (2025, August 7). Simultaneous determination of the main components in carboprost tromethamine injection by HPLC-UV-CAD.

  • R&D Systems. (n.d.). Prostaglandin E2 Parameter Assay Kit.

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).

  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained.

  • Targeted Disruption of the Prostaglandin E2 E-Prostanoid 2 Receptor Exacerbates Vascular Neointimal Formation in Mice. (n.d.).

  • ChEMBL. (n.d.). Document: Discovery of 13-oxa prostaglandin analogs as antiglaucoma agents: synthesis and biological activity. (CHEMBL1140881).

  • MDPI. (n.d.). Response Surface Optimization of Curcumin Oil-Loaded Dual-Crosslinked PVOH/CMC/Gellan Gum Hydrogels with Controlled Release and Anti-Inflammatory Activity.

  • GOV.UK. (n.d.). Prostaglandin analogues in cosmetics – Literature review, market survey, analytical method development and testing.

  • PMC. (n.d.). A Critical Overview on Prostaglandin Inhibitors and Their Influence on Pregnancy Results after Insemination and Embryo Transfer in Cows.

  • Wikipedia. (n.d.). Fetal viability.

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Prostanoid Receptor Functional Assay Service.

  • Aster koraiensis Nakai: Insights into Its Phytoconstituents and Pharmacological Properties. (n.d.).

  • Frontiers. (n.d.). Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules.

  • PubMed. (n.d.). Differentiation of fluctuations in uterine contractions associated with Term pregnancies using adaptive fractal features of electromyography signals.

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.

  • MomMed. (n.d.). Positive Negative Positive Pregnancy Test: A Rollercoaster of Emotions.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 15(S)-15-Methyl Prostaglandin E2 vs. PGE2 in Smooth Muscle Contraction

Executive Summary This guide provides a technical comparison between Prostaglandin E2 (PGE2, Dinoprostone) and its synthetic analog, 15(S)-15-Methyl Prostaglandin E2 (Arbaprostil) . While both molecules share the prostan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Prostaglandin E2 (PGE2, Dinoprostone) and its synthetic analog, 15(S)-15-Methyl Prostaglandin E2 (Arbaprostil) . While both molecules share the prostanoic acid backbone and target the E-prostanoid (EP) receptor family, the methylation at the C-15 position of Arbaprostil fundamentally alters its pharmacokinetics.

For researchers and drug developers, the critical distinction lies in metabolic stability . PGE2 is rapidly degraded by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), limiting its half-life to minutes in vivo. 15(S)-15-Methyl PGE2 resists this degradation, resulting in prolonged smooth muscle contraction and systemic potency approximately 20–100 times greater than the parent molecule depending on the assay. This guide details the mechanistic divergence, receptor selectivity, and experimental protocols for validating these differences in smooth muscle models.

Chemical & Mechanistic Foundation

Structural Homology and Modification
  • PGE2 : The endogenous ligand.[1] It possesses a hydroxyl group at C-15 which is the substrate for the initial, rate-limiting step of metabolic inactivation.

  • 15(S)-15-Methyl PGE2 : Retains the PGE2 core but introduces a methyl group at C-15. This steric hindrance prevents the oxidation of the C-15 hydroxyl group to a ketone.

The Metabolic Blockade (15-PGDH)

The primary driver of performance difference is the interaction with 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . In smooth muscle tissues (uterus, gastrointestinal tract), 15-PGDH is highly expressed to locally terminate prostaglandin signaling.

  • PGE2 Pathway : PGE2

    
     15-PGDH 
    
    
    
    15-keto-PGE2 (Inactive)
    
    
    Rapid loss of contractile tone.
  • 15-Me-PGE2 Pathway : 15-Me-PGE2

    
     15-PGDH (Blocked) 
    
    
    
    Sustained receptor activation.
Visualization: Metabolic Fate & Signaling

The following diagram illustrates the divergent metabolic fates and shared signaling pathways.

PG_Metabolism PGE2 PGE2 (Dinoprostone) PGDH 15-PGDH Enzyme PGE2->PGDH Substrate EP_Rec EP Receptors (EP1/EP3) PGE2->EP_Rec Agonist Arba 15(S)-15-Methyl PGE2 (Arbaprostil) Arba->PGDH Resistant (Steric Block) Arba->EP_Rec Agonist Inactive 15-keto-PGE2 (Inactive Metabolite) PGDH->Inactive Oxidation Response Sustained Smooth Muscle Contraction EP_Rec->Response Prolonged Activation Transient Transient Contraction EP_Rec->Transient Rapid Termination

Figure 1: Mechanistic divergence.[2][3] The C-15 methyl group of Arbaprostil blocks 15-PGDH degradation, converting a transient signal into a sustained contractile response.

Pharmacodynamics: Receptor Selectivity & Potency[1][3][4]

Both molecules act as non-selective agonists at the four E-prostanoid receptor subtypes (EP1–EP4). However, the net effect on smooth muscle (contraction vs. relaxation) depends on the specific receptor expression profile of the tissue.

Receptor Subtype Effects
ReceptorG-ProteinSignaling PathwayEffect on Smooth Muscle
EP1



,


Contraction (Primary mechanism in GI/Uterus)
EP2


cAMP
Relaxation
EP3


cAMP
Contraction (Enhances tone by reducing relaxation)
EP4


cAMP
Relaxation
Potency Discrepancy (In Vitro vs. In Vivo)
  • Receptor Affinity (

    
    ) : Surprisingly, 15(S)-15-Methyl PGE2 often displays lower or comparable affinity for EP receptors compared to native PGE2 in cell-free binding assays. The methyl group can introduce minor steric clashes within the binding pocket.
    
  • Functional Potency (

    
    ) : In whole-tissue assays (organ bath) or in vivo, 15(S)-15-Methyl PGE2 appears significantly more potent  (10x–100x). This is not due to better binding, but because it survives the local enzymatic "shield" of the tissue.
    

Key Insight : When designing experiments, do not rely solely on


 values. You must use functional assays (contraction) to observe the superiority of the 15-methyl analog.

Experimental Protocol: Comparative Smooth Muscle Contraction

To objectively compare the contractile efficacy, the Guinea Pig Ileum (GPI) or Rat Stomach Fundus assay is the gold standard. These tissues are rich in EP1 and EP3 receptors.

Workflow Overview

The following protocol ensures a self-validating comparison by controlling for tissue viability and desensitization.

Organ_Bath_Protocol Prep Tissue Preparation (Guinea Pig Ileum) Equil Equilibration (Tyrode's Sol, 37°C, 60 min) Prep->Equil Ref Reference Contraction (Ach 10µM or KCl 60mM) Equil->Ref Wash1 Washout & Re-equilibrate Ref->Wash1 Dose_PGE2 Dose Response: PGE2 (1nM - 10µM) Wash1->Dose_PGE2 Wash2 Washout (Critical) Dose_PGE2->Wash2 Note: PGE2 washes out easily Dose_Arba Dose Response: 15-Me-PGE2 (0.1nM - 1µM) Wash2->Dose_Arba Analysis Data Analysis (Calculate EC50 & Emax) Dose_Arba->Analysis Note: 15-Me-PGE2 is hard to washout

Figure 2: Isometric tension recording workflow. Note the order of addition: typically, the less stable/potent compound (PGE2) is tested first to avoid receptor desensitization or "washout resistance" caused by the lipophilic analog.

Step-by-Step Methodology
  • Tissue Mounting : Suspend 2 cm segments of guinea pig ileum in an organ bath containing Tyrode’s solution at 37°C, aerated with 95%

    
    /5% 
    
    
    
    . Apply 1g resting tension.
  • Viability Check : Challenge tissue with Acetylcholine (

    
    )  or KCl (
    
    
    
    )
    . Discard tissues responding with <1g force.
  • PGE2 Curve (Control) :

    • Add PGE2 cumulatively (

      
       to 
      
      
      
      ).
    • Observe the "fade" phenomenon: PGE2 contractions often peak and then relax slightly despite presence of drug, due to rapid enzymatic degradation in the tissue bath.

  • Washout : Rinse 3x over 15 minutes.

  • 15-Me-PGE2 Curve (Test) :

    • Add 15(S)-15-Methyl PGE2 cumulatively (

      
       to 
      
      
      
      ).
    • Observation : Contractions will be sustained (tonic) with no fade.

    • Caution : The analog is lipophilic and binds tightly. Washout may take >30 mins.

Comparative Data Summary

The table below summarizes the key performance metrics relevant to drug development.

FeaturePGE2 (Dinoprostone)15(S)-15-Methyl PGE2 (Arbaprostil)Impact on Experiment
Chemical Stability Low (Oxidizes to 15-keto)High (Sterically hindered)Analog requires less stringent handling.
Biological Half-Life < 5 minutes (Systemic)> 30 minutes (Systemic)Analog suitable for single-dose studies.
Receptor Affinity (

)
High (nM range)Moderate/High (nM range)

does not predict in vivo efficacy.
Smooth Muscle Tone Phasic/TransientTonic/SustainedAnalog induces "tetanic" contraction.
Route of Admin Local (Vaginal/Cervical gel)Systemic (IM/Oral) or LocalAnalog active orally due to gut stability.
Side Effect Profile Localized irritationSystemic diarrhea/vomitingAnalog triggers GI smooth muscle violently.
Note on Clinical Context

While this guide focuses on the PGE2 series, researchers should be aware that 15(S)-15-Methyl PGF2


 (Carboprost)  is the standard clinical analog for uterine contraction (postpartum hemorrhage). Carboprost shares the same "15-methyl" stability mechanism but acts primarily on the FP receptor . If your target tissue is myometrium (uterus), Carboprost is the more relevant comparator than Arbaprostil.

References

  • Bygdeman, M., et al. (1974). "The efficacy and acceptability of 15(S)-15-methyl-prostaglandin E2-methyl ester for midtrimester pregnancy termination." American Journal of Obstetrics and Gynecology. Link

  • Karim, S. M., et al. (1987). "Arbaprostil [15(R)-15-methyl prostaglandin E2] in a single nighttime dose of either 50 or 100 micrograms in acute duodenal ulcer." Gastroenterology. Link

  • Takanashi, H., et al. (1993).[2] "Comparative studies with 15(R)-15-methylprostaglandin E2 (arbaprostil) in rat femoral arterial preparations in vivo and in vitro." General Pharmacology. Link

  • Pullen, R. H., & Cox, J. W. (1985). "Determination of (15R)- and (15S)-15-methylprostaglandin E2 in human plasma with picogram per milliliter sensitivity." Journal of Chromatography B. Link

  • Markowitz, S. D., et al. (2015). "Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration." Science. Link

Sources

Comparative

Technical Comparison: Latanoprost vs. 15(S)-15-Methyl Prostaglandin F2α

Executive Summary: The Stability-Permeability Trade-off In non-ocular research, the choice between Latanoprost and 15(S)-15-Methyl Prostaglandin F2α (15-methyl PGF2α/Carboprost) is rarely about receptor affinity alone; i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Permeability Trade-off

In non-ocular research, the choice between Latanoprost and 15(S)-15-Methyl Prostaglandin F2α (15-methyl PGF2α/Carboprost) is rarely about receptor affinity alone; it is a decision dictated by pharmacokinetics and delivery method .

  • Select Latanoprost if: Your research involves transdermal/topical delivery (e.g., alopecia, dermatology). Latanoprost is an isopropyl ester prodrug designed for maximum lipophilicity and membrane permeation. It requires intracellular hydrolysis to become active.

  • Select 15(S)-15-Methyl PGF2α if: Your research involves systemic administration, organ baths, or tissues with high metabolic activity (e.g., uterine smooth muscle, lung tissue). The C15-methyl group renders it resistant to 15-hydroxy prostaglandin dehydrogenase (15-PGDH), providing a significantly longer half-life than native PGF2α or Latanoprost acid.

Quick Comparison Matrix
FeatureLatanoprost (Isopropyl Ester)15(S)-15-Methyl PGF2α
Primary State Prodrug (Lipophilic)Active Analog (Stable)
Metabolic Stability Low (Rapid hydrolysis &

-oxidation)
High (Resistant to 15-PGDH)
FP Receptor Affinity High (as free acid)High
Key Non-Ocular Use Hair Growth (Trichology), AdipogenesisSmooth Muscle Contraction (Uterus)
Solubility Organic solvents (DMSO, EtOH)Organic solvents (PBS compatible if salt)

Pharmacochemistry & Metabolic Fate[1][2]

The defining difference between these two compounds is their resistance to metabolic degradation. Native prostaglandins are rapidly inactivated by 15-PGDH.

  • Latanoprost: An isopropyl ester.[1][2][3] It is biologically inactive until cleaved by esterases (in cornea or skin) into Latanoprost Free Acid . Once hydrolyzed, the acid is susceptible to beta-oxidation and 15-PGDH, though it retains potency.

  • 15(S)-15-Methyl PGF2α: Contains a methyl group at the C15 position.[4][5] This steric hindrance prevents oxidation of the C15-hydroxyl group by 15-PGDH, extending its biological half-life from minutes (native PGF2α) to hours.

Diagram 1: Metabolic Fate & Activation

MetabolicFate Latanoprost Latanoprost (Isopropyl Ester) LatAcid Latanoprost Free Acid (Active) Latanoprost->LatAcid Hydrolysis (Esterases) Metabolites 1,2-dinor / 1,2,3,4-tetranor (Inactive) LatAcid->Metabolites Beta-Oxidation (Liver/Tissue) MethylPGF 15(S)-15-Methyl PGF2α (Active Analog) MethylPGF->MethylPGF Prolonged Activity Blocked Degradation Blocked MethylPGF->Blocked Resistant to 15-PGDH

Caption: Latanoprost requires activation via ester cleavage, while 15-methyl PGF2α is intrinsically active and resistant to the primary degradative enzyme 15-PGDH.

Receptor Kinetics & Selectivity

Both compounds target the FP Receptor (Prostaglandin F receptor), a G-protein coupled receptor (Gq) that mobilizes intracellular Calcium (


).
CompoundTarget ReceptorBinding Affinity (

)
Functional Potency (

)
Specificity Note
Latanoprost Acid FP (Human)3.6 – 98 nM~30 – 120 nMHigh FP selectivity; weak EP1 agonist.
15(S)-15-Methyl PGF2α FP (Human)~10 – 20 nM~5 – 20 nMHigh FP affinity; retains some EP activity similar to native PGF2α.
PGF2α (Control) FP (Human)~1 – 5 nM~10 nMNative ligand; rapidly degraded.

Note: Values vary by cell line (e.g., HEK293 vs. 3T3-L1) and species. Latanoprost ester (prodrug) has poor affinity until hydrolyzed.

Application I: Hair Growth (Trichology)

Preferred Agent: Latanoprost Mechanism: Prolongation of Anagen Phase[6]

Latanoprost is the standard for research into prostaglandin-mediated hair growth. Its lipophilic ester structure allows it to penetrate the stratum corneum of the scalp, where it is hydrolyzed to the active acid. 15-methyl PGF2α is rarely used here due to potential systemic side effects (smooth muscle contraction) if absorbed, and lack of optimized transdermal kinetics.

Experimental Protocol: Murine Anagen Induction

Objective: Measure anagen induction in C57BL/6 mice (telogen phase).

  • Preparation:

    • Dissolve Latanoprost in 70% Ethanol or a vehicle of Ethanol:Propylene Glycol (7:3) .

    • Target concentration: 0.005% (50 µg/mL) to 0.1% .

  • Animal Model:

    • Use 7-week-old C57BL/6 mice (dorsal hair in telogen/pink skin).

    • Shave dorsal area (

      
       cm).
      
  • Treatment:

    • Apply 100 µL of solution topically once daily for 14–21 days.

    • Control: Vehicle only.

  • Readout:

    • Visual: Skin darkening (anagen onset involves melanogenesis) usually visible by Day 8-10.

    • Histology: Harvest skin at Day 14. Stain with H&E. Measure follicle length and subcutaneous depth.

    • Quantification: Count follicles in Anagen VI phase per field of view.

Application II: Adipogenesis & Tissue Engineering

Preferred Agent: Latanoprost (or Bimatoprost) Mechanism: Inhibition of PPAR


 via MAPK Pathway

Both agents inhibit adipogenesis, but Latanoprost is more frequently cited in orbital fat research (investigating "Prostaglandin-Associated Periorbitopathy"). The activation of FP receptors suppresses the differentiation of preadipocytes into mature adipocytes.

Diagram 2: Anti-Adipogenic Signaling Pathway

Adipogenesis Ligand Latanoprost Acid / PGF2α FP_Rec FP Receptor (Gq-coupled) Ligand->FP_Rec Binds MAPK MAPK / ERK Phosphorylation FP_Rec->MAPK Activates PPARg PPARγ & C/EBPα (Master Adipogenic Regulators) MAPK->PPARg Downregulates Expression Diff Adipocyte Differentiation PPARg->Diff Required for

Caption: Activation of the FP receptor triggers the MAPK cascade, which suppresses PPARγ expression, effectively blocking the differentiation of preadipocytes.[7]

Experimental Protocol: 3T3-L1 Differentiation Inhibition

Objective: Assess inhibition of lipid accumulation.[7]

  • Cell Culture:

    • Grow 3T3-L1 preadipocytes in DMEM + 10% Calf Serum until confluent.

  • Induction (Day 0):

    • Switch to DMEM + 10% FBS + MDI Cocktail (0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin).

  • Treatment:

    • Add Latanoprost Free Acid (Note: Esterase activity in cell culture is variable; Free Acid is preferred for in vitro reliability) at 10 nM – 1 µM .

    • Alternative: 15-methyl PGF2α (10 nM – 100 nM).

    • Refresh media and drug every 2 days.

  • Assay (Day 8):

    • Oil Red O Staining: Fix cells, stain with Oil Red O. Extract dye with isopropanol and measure absorbance at 510 nm.

    • qPCR: Measure mRNA levels of Pparg and Cebpa.

Application III: Smooth Muscle & Uterine Contractility

Preferred Agent: 15(S)-15-Methyl PGF2α Mechanism: Calcium-mediated Myosin Light Chain Kinase (MLCK) activation

In smooth muscle research (myometrium, bronchi), 15-methyl PGF2α is the "gold standard" positive control because it does not degrade during the time course of an organ bath experiment, ensuring a stable baseline for contraction.

Experimental Protocol: Isometric Tension (Organ Bath)

Objective: Measure contractile force in isolated uterine tissue.

  • Tissue Preparation:

    • Isolate myometrial strips (

      
       mm) from rat or human biopsy.
      
    • Mount in organ bath chambers containing Krebs-Henseleit solution at 37°C, aerated with 95%

      
      /5% 
      
      
      
      .
  • Equilibration:

    • Apply 1g resting tension. Equilibrate for 60 mins, washing every 15 mins.

  • Challenge:

    • Add 15(S)-15-Methyl PGF2α (dissolved in DMSO, final bath concentration <0.1% DMSO).

    • Dose-response curve: 1 nM to 10 µM (cumulative dosing).

  • Data Acquisition:

    • Record tension (grams) via force transducer.

    • Calculate

      
       and 
      
      
      
      (Maximal contraction).
    • Note: 15-methyl PGF2α will produce tetanic contractions that are sustained, unlike native PGF2α which may show "tachyphylaxis" or washout effects due to degradation.

References

  • Receptor Kinetics: Sharif, N. A., et al. (2003). "Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities." Journal of Ocular Pharmacology and Therapeutics. Link

  • Hair Growth Mechanism: Blume-Peytavi, U., et al. (2012). "A randomized double-blind placebo-controlled pilot study to assess the efficacy of a 24-week topical treatment by latanoprost 0.1% on hair growth and pigmentation in healthy volunteers with androgenetic alopecia." Journal of the American Academy of Dermatology. Link

  • Adipogenesis Inhibition: Taketani, Y., et al. (2014). "Prostaglandin F2α analogs inhibit adipocyte differentiation through activation of the FP receptor."[8] Investigative Ophthalmology & Visual Science. Link

  • 15-Methyl PGF2α Stability: Bygdeman, M. (1984). "Pharmacokinetics of 15-methyl PGF2 alpha." Acta Obstetricia et Gynecologica Scandinavica. Link

  • Smooth Muscle Protocol: Word, R. A., et al. (1992). "Regulation of prostaglandin F2 alpha-induced contractions in human myometrium." Journal of Clinical Endocrinology & Metabolism. Link

Sources

Safety & Regulatory Compliance

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